Thermodynamic and Kinetic Stability Profiling of 3-Oxopentanoate Derivatives
Executive Summary: The Stability Paradox 3-Oxopentanoate derivatives (commonly -keto esters like ethyl propionylacetate) represent a unique class of "metastable" scaffolds in drug development. They serve as critical link...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Stability Paradox
3-Oxopentanoate derivatives (commonly
-keto esters like ethyl propionylacetate) represent a unique class of "metastable" scaffolds in drug development. They serve as critical linkers in prodrug design and synthons for heterocycles. However, their utility is governed by a complex interplay between thermodynamic equilibrium (keto-enol tautomerism) and kinetic instability (hydrolysis-driven decarboxylation).
This guide provides a rigorous framework for characterizing these derivatives in solution. Unlike simple esters, 3-oxopentanoates possess an acidic
-proton and a -carbonyl group, creating a "self-destruct" mechanism that activates upon ester hydrolysis. This document details the mechanistic underpinnings and provides self-validating protocols for stability profiling.
Thermodynamic Baseline: The Tautomeric Equilibrium
Before assessing degradation, one must define the starting state. In solution, 3-oxopentanoate derivatives do not exist as a single species but as a dynamic equilibrium between the keto and enol forms. This is a thermodynamic property (
), not a degradation pathway.
Mechanistic Insight
The enol form is stabilized by an internal hydrogen bond between the enolic hydroxyl and the ester carbonyl, forming a pseudo-six-membered ring. This stabilization is solvent-dependent (Meyer’s Rule):
Polar Solvents (e.g., Water, DMSO): Disrupt the internal H-bond, favoring the Keto form.
Non-Polar Solvents (e.g., Chloroform, Toluene): Promote the internal H-bond, favoring the Enol form.
Crucial Implication: Analytical methods must account for this. An HPLC peak splitting into two (if the timescale of separation < timescale of interconversion) can be mistaken for an impurity.
Visualization: Tautomeric Equilibrium
The following diagram illustrates the equilibrium and the solvent influence.
Figure 1: The keto-enol tautomeric equilibrium.[1][2] In aqueous buffers (drug delivery context), the keto form predominates (>90%), but the enol form is the reactive species for many electrophilic attacks.
Kinetic Instability: The Degradation Cascade
The primary failure mode for 3-oxopentanoate derivatives is not simple hydrolysis, but a cascade reaction where hydrolysis is the rate-limiting step (RLS) for irreversible decarboxylation.
The Mechanism[3]
Hydrolysis (RLS): The ester bond is cleaved (acid or base catalyzed) to generate the free 3-oxopentanoic acid.
Decarboxylation (Fast): The free acid, specifically the neutral protonated form, undergoes spontaneous decarboxylation via a cyclic 6-membered transition state (Westheimer mechanism) to yield 2-butanone and
.
Note: The 3-oxopentanoate anion (present at pH > pKa ~3.5) is kinetically stable against decarboxylation because it lacks the proton required for the cyclic transition state. Therefore, these derivatives are paradoxically more stable in slightly basic buffers than in acidic conditions, provided the ester hydrolysis rate is managed.
Visualization: Degradation Pathway
Figure 2: The degradation cascade. Stability is maximized when the species exists as the ester (low hydrolysis) or the anion (no decarboxylation).
Experimental Profiling Protocols
To generate regulatory-grade data, use the following self-validating workflows.
Protocol A: Determination of Keto-Enol Equilibrium (
)
Objective: Quantify the thermodynamic baseline in the formulation vehicle.
Method:
-NMR Spectroscopy (Non-invasive).
Sample Prep: Dissolve derivative (10 mg) in the deuterated solvent of interest (
for lipophilic, or for polar).
Acquisition:
Set relaxation delay (
) 10 seconds (crucial for quantitative integration of slow-relaxing quaternary carbons or enol protons).
Acquire at 25°C.
Analysis:
Integrate the
-methylene protons of the Keto form ( ppm, singlet).
Integrate the vinylic proton of the Enol form (
ppm for OH or ppm for =CH).
Calculation:
Protocol B: pH-Rate Profiling (Kinetic Stability)
Objective: Determine the shelf-life (
) and identifying the pH of maximum stability ().
Method: Reverse-Phase HPLC with UV detection.
Step-by-Step Workflow:
Buffer Preparation: Prepare 50 mM buffers at pH 1.2, 4.0, 7.4, and 9.0 (constant ionic strength with NaCl).
Initiation: Spike the 3-oxopentanoate derivative (from a DMSO stock) into the buffer to a final concentration of 100
. Maintain at 37°C.
Sampling:
Inject immediately (
).
Inject every 30 minutes for 12 hours.
Chromatography (Self-Validating):
Column: C18 (e.g., Agilent Zorbax Eclipse), 3.5
.
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
Gradient: 5% B to 95% B over 10 min.
Detection: 254 nm (ester carbonyl) and 210 nm (general).
Validation Check: Monitor the appearance of the ketone peak (2-butanone) which should elute early (high polarity) or be lost to volatility, and the disappearance of the parent ester.
Tautomeric equilibrium of Methyl 5-(3-methoxyphenyl)-3-oxopentanoate
An In-Depth Technical Guide to the Tautomeric Equilibrium of Methyl 5-(3-methoxyphenyl)-3-oxopentanoate Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a co...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Tautomeric Equilibrium of Methyl 5-(3-methoxyphenyl)-3-oxopentanoate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the keto-enol tautomeric equilibrium of Methyl 5-(3-methoxyphenyl)-3-oxopentanoate, a β-keto ester of interest in synthetic and medicinal chemistry. We delve into the structural and environmental factors that govern this equilibrium, with a particular focus on the influence of solvent polarity and substituent effects. This guide presents detailed, field-proven protocols for the quantitative analysis of the tautomeric composition using ¹H NMR and UV-Vis spectroscopy. The underlying principles of these methodologies are explained to provide a causal understanding of experimental choices. All discussions are grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.
Introduction: The Dynamic Nature of β-Keto Esters
Keto-enol tautomerism is a fundamental concept in organic chemistry, describing a chemical equilibrium between a "keto" form (containing a carbonyl group) and an "enol" form (an alkene with an adjacent hydroxyl group).[1][2] For most simple aldehydes and ketones, this equilibrium overwhelmingly favors the more stable keto form. However, in β-dicarbonyl compounds, such as β-keto esters, the enol tautomer can be significantly stabilized.[1][3] This enhanced stability arises from two key factors:
Conjugation: The C=C double bond of the enol is in conjugation with the carbonyl group of the ester, creating a more delocalized and stable π-system.[3][4]
Intramolecular Hydrogen Bonding: The enolic hydroxyl group can form a stable, six-membered ring through an intramolecular hydrogen bond with the keto oxygen atom.[1][2]
This equilibrium is not static; it is a dynamic process sensitive to a variety of factors including the molecular structure, solvent, temperature, and concentration.[1][5][6] For professionals in drug development, understanding and controlling this tautomeric balance is critical, as the different tautomers can exhibit distinct biological activities, solubilities, and metabolic profiles.
This guide focuses on Methyl 5-(3-methoxyphenyl)-3-oxopentanoate, a molecule whose tautomeric behavior is influenced by its core β-keto ester structure and the electronic properties of its aryl substituent.
Tautomeric Equilibrium of Methyl 5-(3-methoxyphenyl)-3-oxopentanoate
The tautomeric equilibrium for Methyl 5-(3-methoxyphenyl)-3-oxopentanoate involves the interconversion between its keto and enol forms, as depicted below.
Caption: Standard workflow for ¹H NMR-based tautomer analysis.
Causality Behind Protocol Choices:
Deuterated Solvents: Used to avoid a large, interfering solvent proton signal and to provide a lock signal for the spectrometer.
[6]* Controlled Temperature: The equilibrium is temperature-dependent; therefore, maintaining a constant temperature is crucial for reproducible results.
[1][7]* Integration: The area under an NMR peak is directly proportional to the number of protons it represents. By comparing the integrals of unique peaks from the keto and enol forms, their relative concentrations can be determined accurately.
[3][5]
Calculation of Tautomer Percentage:
The percentage of the enol form can be calculated using the integrated areas of non-overlapping signals.
Note: The integral for the keto α-methylene (CH₂) peak must be divided by two because it represents two protons, while the enol vinylic (=CH) peak represents only one.
[6]
Supporting Analysis by UV-Vis Spectroscopy
UV-Vis spectroscopy provides a complementary method for studying tautomeric equilibria. [8][9]The keto and enol tautomers possess different electronic systems and therefore absorb light at different wavelengths.
Keto Tautomer: Typically exhibits a weak n→π* transition at a shorter wavelength.
Enol Tautomer: Possesses a more extended conjugated system (C=C-C=O), resulting in a strong π→π* transition at a longer wavelength (e.g., 260-330 nm).
[8][10]
Experimental Protocol: UV-Vis Analysis
Caption: General workflow for UV-Vis spectroscopic analysis.
While direct quantification can be complex without knowing the molar absorptivity of each pure tautomer, UV-Vis spectroscopy is excellent for observing qualitative shifts in the equilibrium. [11]A stronger absorbance at longer wavelengths in a non-polar solvent compared to a polar solvent provides clear evidence that the equilibrium is shifting toward the enol form.
[10]
Data Summary: Solvent Influence on Equilibrium
The following table summarizes expected trends for the percentage of the enol tautomer of a typical β-keto ester in various solvents at room temperature.
Solvent
Solvent Type
Dielectric Constant (ε)
Expected % Enol
Rationale
Hexane
Non-polar
1.88
High
Favors stable intramolecular H-bond of the enol form. [1]
Chloroform (CDCl₃)
Weakly Polar
4.81
Moderate-High
Primarily favors the intramolecularly H-bonded enol.
Acetonitrile
Polar Aprotic
37.5
Moderate-Low
Stabilizes the polar keto form; acts as an H-bond acceptor.
Forms strong intermolecular H-bonds, favoring the keto form. [1]
Conclusion
The tautomeric equilibrium of Methyl 5-(3-methoxyphenyl)-3-oxopentanoate is a dynamic and sensitive interplay of structural and environmental factors. As demonstrated, the polarity and hydrogen-bonding capability of the solvent are the most significant external factors governing the position of the keto-enol equilibrium. [1][13]For researchers in synthetic chemistry and drug development, a robust understanding of this phenomenon is essential. ¹H NMR spectroscopy stands as the definitive method for the precise quantification of the tautomeric ratio in solution, providing clear, interpretable data. [3][5]By applying the principles and protocols outlined in this guide, scientists can effectively characterize and, to an extent, control the tautomeric composition of β-keto esters to meet specific research and development objectives.
References
Organic Chemistry Tutor. Keto-Enol Tautomerism. Available from: [Link]
DiVerdi, J. A. EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Available from: [Link]
ASU Core Research Facilities. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Available from: [Link]
Journal of the Chemical Society, Perkin Transactions 2. ¹H and ¹³C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. (1995). Available from: [Link]
ChemRxiv. Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto-Enol Tautomerism of a β-Ketoester. (2020). Available from: [Link]
DIAL@UCLouvain. Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. Available from: [Link]
YouTube. Keto-Enol Equilibrium Using NMR. (2012). Available from: [Link]
RSC Publishing. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. (2011). Available from: [Link]
FULIR. Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones. Available from: [Link]
Taylor & Francis. NMR J(C,C) scalar coupling analysis of the effects of substituents on the keto–enol tautomeric equilibrium in 2-OH-n-X-pyridines. An experimental and DFT study. (2007). Available from: [Link]
ResearchGate. Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. (2018). Available from: [Link]
Physics Forums. How can H-NMR graph peaks be used to determine enol-keto ratio?. (2004). Available from: [Link]
OSTI.gov. Method for the measurement of site-specific tautomeric and zwitterionic microspecies equilibrium constants. (1997). Available from: [Link]
PMC. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. (2022). Available from: [Link]
PubMed. Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto-Enol Tautomerism of a β-Ketoester. (2020). Available from: [Link]
Slideshare. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Available from: [Link]
Semantic Scholar. Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and T. Available from: [Link]
Journal of the American Chemical Society. Method of Continuous Variation: Characterization of Alkali Metal Enolates Using ¹H and ¹⁹F NMR Spectroscopies. (2014). Available from: [Link]
MDPI. Tautomerism in Azo and Azomethyne Dyes: When and If Theory Meets Experiment. (2019). Available from: [Link]
New Journal of Chemistry (RSC Publishing). Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations. Available from: [Link]
ACS Publications. Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Available from: [Link]
ResearchGate. (PDF) Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β -Ketoamides: A Nuclear Magnetic Resonance Study. (2025). Available from: [Link]
Xylem Analytics. Determination of bromine number according ASTM D 1159. Available from: [Link]
PubMed. Tautomeric ratio and prototropic equilibrium constants of tenoxicam, a ¹H and ¹³C NMR theoretical and experimental study. (2011). Available from: [Link]
Chemistry LibreTexts. 22.1: Keto-Enol Tautomerism. (2023). Available from: [Link]
PubChem. Methyl 5-methoxy-3-oxopentanoate. Available from: [Link]
PMC. Palladium Catalyzed β-Arylation of α-Keto Esters. Available from: [Link]
PMC. ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. (2026). Available from: [Link]
Scent.vn. Methyl 5-methoxy-3-oxopentanoate (CAS 62462-05-9). Available from: [Link]
PrepChem.com. Synthesis of methyl 3-oxopentanoate. Available from: [Link]
The Good Scents Company. methyl 5-methoxy-3-oxopentanoate. Available from: [Link]
YouTube. Bromimetry Or Bromatometry | Titrations Involving Bromine | Pharmaceutical Analysis | BP102T | L~56. (2022). Available from: [Link]
The Methoxy Substituent: A Subtle Modulator of Reactivity in β-Keto Esters
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Dual Nature of the Methoxy Group in a Reactive Scaffold The β-keto ester motif is a cornerstone of modern orga...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Dual Nature of the Methoxy Group in a Reactive Scaffold
The β-keto ester motif is a cornerstone of modern organic synthesis, prized for its versatility in constructing complex molecular architectures. The strategic placement of a methoxy substituent onto this reactive scaffold introduces a layer of nuanced control, profoundly influencing the molecule's electronic and steric properties. This guide, intended for professionals in chemical research and drug development, delves into the reactivity profile of methoxy-substituted β-keto esters. We will explore how the position of the methoxy group dictates the outcomes of key synthetic transformations, moving beyond a simple recitation of protocols to an analysis of the underlying mechanistic principles that govern these reactions. Understanding these subtleties is paramount for the rational design of synthetic routes and the efficient construction of novel chemical entities.
The Influence of Methoxy Substitution on Enolate Formation and Stability
The reactivity of β-keto esters is intrinsically linked to the formation and subsequent reactions of their enolate intermediates. A methoxy group, depending on its location, can significantly alter the acidity of the α-proton and the nucleophilicity of the resulting enolate.
Electronic and Steric Effects at Play
The methoxy group exerts both an electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom and an electron-donating mesomeric or resonance effect (+M) through its lone pairs. The net electronic influence on the β-keto ester system is highly dependent on the position of the methoxy group.
α-Methoxy Substitution: An α-methoxy group directly attached to the acidic carbon significantly influences enolate formation. While the inductive effect can increase the acidity of the α-proton, the steric bulk of the methoxy group can hinder the approach of a base. The resulting enolate's stability and geometry are also affected, which in turn dictates the stereochemical outcome of subsequent alkylation or acylation reactions.
γ-Methoxy Substitution: When positioned at the γ-carbon, the methoxy group's influence is primarily transmitted through its inductive effect, which can modulate the electrophilicity of the ketone carbonyl. This can be a critical factor in reactions such as intramolecular cyclizations or when the enolate of another molecule is the reacting partner.
Aryl Methoxy Substitution: A methoxy group on an aryl substituent attached to the β-keto ester backbone acts as a powerful electron-donating group through resonance. This increases the electron density of the aromatic ring and can influence reactions at the ring itself. Furthermore, this electron donation can have a more subtle, long-range electronic effect on the β-dicarbonyl system, potentially altering the pKa of the α-proton. For instance, the presence of an electron-withdrawing methoxy group on a benzoylmethylbenzoate system has been shown to decrease the pKa of the resulting ketoacid upon hydrolysis, indicating an influence on the electronic properties of the molecule[1].
Synthesis of Methoxy-Substituted β-Keto Esters: Key Methodologies
The reliable synthesis of methoxy-substituted β-keto esters is the gateway to exploring their rich reactivity. Several key strategies are employed, with the choice of method depending on the desired substitution pattern.
Claisen Condensation: A Classic Approach
The Claisen condensation remains a fundamental method for the synthesis of β-keto esters. In the context of methoxy-substituted analogs, this typically involves the reaction of a methoxy-substituted ester with another ester in the presence of a strong base. For example, the synthesis of a β-keto ester with a methoxyaryl group can be achieved by reacting a methoxy-substituted acetophenone with a dialkyl carbonate in the presence of a base like sodium hydride.
Protocol: Synthesis of Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate via Claisen-Type Condensation
Materials:
4-Methoxyacetophenone
Diethyl carbonate
Sodium hydride (60% dispersion in mineral oil)
Anhydrous tetrahydrofuran (THF)
Hydrochloric acid (1 M)
Diethyl ether
Saturated sodium chloride solution (brine)
Anhydrous magnesium sulfate
Procedure:
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents) carefully washed with anhydrous hexanes to remove the mineral oil.
Add anhydrous THF to the flask to create a slurry.
In a separate flask, prepare a solution of 4-methoxyacetophenone (1.0 equivalent) and diethyl carbonate (2.0 equivalents) in anhydrous THF.
Slowly add the solution of the ketone and carbonate to the sodium hydride slurry at room temperature.
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Cool the reaction mixture to 0 °C in an ice bath and cautiously quench the reaction by the slow addition of 1 M hydrochloric acid until the mixture is acidic (pH ~2-3).
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired β-keto ester.
Synthesis of α-Methoxyimino-β-keto Esters
A particularly well-studied class of methoxy-substituted β-keto esters are the α-methoxyimino derivatives. These are typically synthesized in a two-step sequence from the parent β-keto ester involving nitrosation followed by methylation of the resulting oxime.[2]
Protocol: Synthesis of an α-Methoxyimino-β-keto Ester [2]
Materials:
β-Keto ester (e.g., ethyl 3-oxopentanoate)
Sodium nitrite
Acetic acid
Water
Diethyl ether
Brine
Anhydrous sodium sulfate
Methylating agent (e.g., dimethyl sulfate or methyl iodide)
Base (e.g., potassium carbonate)
Acetone
Procedure:
Step 1: Nitrosation
Dissolve the β-keto ester (1.0 equivalent) in acetic acid and cool the solution to 0 °C.
Prepare a solution of sodium nitrite (1.3 equivalents) in water.
Add the sodium nitrite solution dropwise to the cooled β-keto ester solution over 30 minutes.
Stir the resulting mixture at 0 °C for 1 hour.
Pour the reaction mixture into brine and extract with diethyl ether.
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude α-oximino-β-keto ester.
Step 2: Methylation
Dissolve the crude α-oximino-β-keto ester in acetone.
Add potassium carbonate (2.0 equivalents) and the methylating agent (1.5 equivalents).
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
Purify the residue by flash column chromatography to obtain the α-methoxyimino-β-keto ester.
The Reactivity Profile: A Tale of Positional Isomers
The true utility of methoxy-substituted β-keto esters lies in their diverse reactivity, which is finely tuned by the location of the methoxy group.
Alkylation Reactions
The alkylation of the α-carbon is a cornerstone reaction of β-keto esters. The presence of a methoxy group can influence both the regioselectivity and stereoselectivity of this transformation.
α-Methoxy-β-keto esters: Alkylation of these substrates introduces a quaternary center. The steric bulk of the α-methoxy group can influence the facial selectivity of the incoming electrophile, particularly in cyclic systems or when chiral auxiliaries are employed. The enolate formation itself can be directed by the methoxy group, potentially leading to a specific enolate geometry.
γ-Alkylation: While α-alkylation is more common, γ-alkylation of β-keto ester enolates can also be achieved, particularly through the formation of a dianion.[3] A γ-methoxy group would be expected to influence the regioselectivity of dianion formation and subsequent alkylation.
Acylation Reactions
Acylation of the α-position provides access to valuable 1,3,5-tricarbonyl compounds. Similar to alkylation, the methoxy substituent can exert significant steric and electronic control. The use of N-methoxy-N-methylamides (Weinreb amides) has been shown to be an effective method for the acylation of ester enolates to form β-keto esters.
Decarboxylation
β-Keto esters are readily converted to ketones through hydrolysis and subsequent decarboxylation of the resulting β-keto acid. This reaction proceeds through a cyclic transition state.[4][5] The rate of decarboxylation can be influenced by substituents on the β-keto acid. While specific kinetic data for a wide range of methoxy-substituted β-keto acids are not extensively compiled, electronic effects are known to play a role. For instance, the stability of the enol intermediate formed during decarboxylation is a key factor, and this can be influenced by the electronic nature of substituents.[4] The decarboxylation of the β-keto acid is significantly faster than that of its conjugate base, so pH is a critical factor.[6]
Reductions and the Role of Chelation Control
The reduction of the keto group in β-keto esters leads to valuable β-hydroxy esters. The stereochemical outcome of this reduction can often be controlled by the presence of a nearby coordinating group, a phenomenon known as chelation control.
An α-methoxy group, with its Lewis basic oxygen atom, is a prime candidate for chelation with a metal hydride reagent. This can lock the conformation of the substrate, leading to preferential delivery of the hydride from one face of the carbonyl.[7] This strategy is particularly powerful for achieving high diastereoselectivity in the synthesis of 1,2-diols. For example, Red-Al has been shown to be an efficient chelation-controlled reducing agent for acyclic acetal-protected α-hydroxy ketones, leading to high diastereomeric ratios.[7] While not directly on a β-keto ester, this principle is highly relevant to the reduction of α-methoxy-β-keto esters.
In the case of α-methoxyimino-β-keto esters, the methoxyimino group plays a crucial directing role in asymmetric transfer hydrogenations.[8][9][10] The Z-configured methoxyimino group, in particular, leads to higher reactivity and excellent enantioselectivity.[8][9] This is attributed to a combination of steric effects and potential hydrogen bonding interactions that help to pre-organize the substrate in the catalyst's chiral pocket.[10]
Below is a diagram illustrating the principle of chelation-controlled reduction.
Caption: Chelation control in the reduction of an α-methoxy-β-keto ester.
Comparative Reactivity Data
To provide a clearer picture of the impact of the methoxy substituent, the following table summarizes key reactivity data from the literature.
Substrate Type
Reaction
Reagents/Conditions
Key Finding
Yield/Selectivity
Reference
α-Methoxyimino-β-keto ester (Z-isomer)
Asymmetric Transfer Hydrogenation
RuCl(p-cymene)[(S,S)-Ts-DPEN], HCOOH/NEt₃, DMF, 25 °C
Conclusion: A Versatile Tool for Synthetic Chemists
The strategic incorporation of a methoxy group onto a β-keto ester backbone provides a powerful handle for modulating reactivity and controlling stereochemical outcomes. From directing asymmetric reductions through chelation and steric effects to fine-tuning the electronic properties of the enolate, the methoxy substituent offers a level of control that is invaluable in the synthesis of complex molecules. This guide has provided an overview of the synthesis and key reactivity patterns of these versatile building blocks, with a focus on the underlying principles that govern their behavior. For the drug development professional and the research scientist, a thorough understanding of these principles is not merely academic but a practical tool for the efficient and elegant construction of the molecules that drive innovation.
References
Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. The Journal of Organic Chemistry. [Link]
Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. PMC. [Link]
Enantioselective Transfer Hydrogenation of α‑Methoxyimino-β-keto Esters. Semantic Scholar. [Link]
Acylation of ester enolates by N-methoxy-N-methylamides: an effective synthesis of .beta.-keto esters. The Journal of Organic Chemistry. [Link]
Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. PMC. [Link]
β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. PMC. [Link]
The y-alkylation of cyclic P-ketoesters via their enamine derivatives. Canadian Journal of Chemistry. [Link]
Kinetics of the Decarboxylation of Acetoacetic acid. Semantic Scholar. [Link]
A New Synthesis of β-Keto Esters of the Type RCOCH2COOC2H51,2. ACS Publications. [Link]
Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]
An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. Organic Chemistry Portal. [Link]
Vicinal ketoesters – key intermediates in the total synthesis of natural products. Beilstein Journals. [Link]
Formation of γ-‐Keto Esters from β. Organic Syntheses. [Link]
The Acylation of Ketones to Form β-Diketones or β-Keto Aldehydes. Organic Reactions. [Link]
Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry. [Link]
Mild Conversion of β-Diketones and β-Ketoesters to Carboxylic Acids. Organic Chemistry Portal. [Link]
The Claisen Condensation. University of Babylon. [Link]
Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ResearchGate. [Link]
Preparation of beta-keto esters and beta-diketones by C-acylation/deacetylation of acetoacetic esters and acetonyl ketones with 1-acylbenzotriazoles. PubMed. [Link]
What is the rationale behind selective beta-keto ester formation? Reddit. [Link]
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]
Beta Keto esters - Alkylating Ketones in NaOEt. YouTube. [Link]
Assymetric Induction. Michigan State University. [Link]
The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties. MDPI. [Link]
Chemoselectivity Control in the Asymmetric Hydrogenation of γ- and δ-Keto Esters into Hydroxy Esters or Diols. HUSCAP. [Link]
The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PMC. [Link]
Synthesis protocols for Methyl 5-(3-methoxyphenyl)-3-oxopentanoate from acid chlorides
-Keto Ester Synthesis Executive Summary Methyl 5-(3-methoxyphenyl)-3-oxopentanoate is a critical dihydrocinnamic acid derivative used as a versatile building block in the synthesis of heterocyclic pharmaceuticals (e.g.,...
Author: BenchChem Technical Support Team. Date: February 2026
-Keto Ester Synthesis
Executive Summary
Methyl 5-(3-methoxyphenyl)-3-oxopentanoate is a critical dihydrocinnamic acid derivative used as a versatile building block in the synthesis of heterocyclic pharmaceuticals (e.g., quinolines, indoles) and high-value fragrance compounds. Its structure features a reactive
-keto ester moiety that facilitates Knorr pyrrole synthesis, Hantzsch pyridine synthesis, and various alkylation protocols.
This Application Note details the Meldrum’s Acid Activation Protocol (Method A) as the "Gold Standard" for synthesizing this compound from its corresponding acid chloride. This method is selected for its operational simplicity, neutral reaction conditions, and high atom economy compared to traditional Claisen condensations. A secondary Magnesium Enolate Protocol (Method B) is provided as a validated alternative.
Retrosynthetic Analysis & Strategy
The synthesis targets the C-C bond formation between the acyl moiety of 3-(3-methoxyphenyl)propanoic acid and an acetate equivalent.
We utilize Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as a masked malonate equivalent. Upon acylation and subsequent alcoholysis, it undergoes a cascade fragmentation-decarboxylation to yield the target
-keto ester cleanly.
Reaction Pathway Diagram[1]
Figure 1: Mechanistic pathway for the conversion of carboxylic acid to
Method A: The Meldrum’s Acid Protocol (Gold Standard)
This protocol is adapted from the seminal work of Oikawa and Yonemitsu. It avoids the harsh basic conditions of Claisen condensations, preventing side reactions such as ester hydrolysis or O-alkylation.
Materials & Stoichiometry
Reagent
MW ( g/mol )
Equiv.
Role
3-(3-methoxyphenyl)propanoyl chloride
198.65
1.0
Electrophile
Meldrum's Acid
144.13
1.05
Nucleophile
Pyridine (Anhydrous)
79.10
2.0
Base / Catalyst
Dichloromethane (DCM)
84.93
Solvent
Reaction Medium
Methanol (Anhydrous)
32.04
Excess
Nucleophile / Solvent
Step-by-Step Procedure
Step 1: Preparation of Acid Chloride (If not commercial)
Note: If starting from the acid chloride, skip to Step 2.
Base Addition: Cool the solution to 0°C (ice bath). Add anhydrous Pyridine (9.0 mL, 111 mmol, 2.0 equiv) dropwise over 10 minutes.
Acylation: Dissolve the Acid Chloride (from Step 1) in DCM (20 mL) and add it dropwise to the Meldrum's acid solution at 0°C over 30 minutes.
Observation: The solution typically turns orange/red due to the formation of the acyl-Meldrum's acid pyridinium complex.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour.
Quench: Pour the reaction mixture into 10% HCl (50 mL) containing crushed ice.
Extraction: Separate the organic layer.[4] Extract the aqueous layer with DCM (2 x 30 mL).
Wash: Wash combined organics with Brine (50 mL), dry over MgSO
, and concentrate in vacuo.
Checkpoint: The intermediate (Acyl Meldrum's Acid) is often a solid or viscous oil. It is sufficiently pure for the next step.
Step 3: Methanolysis & Decarboxylation
Solvolysis: Redissolve the crude residue from Step 2 in anhydrous Methanol (100 mL).
Reflux: Heat the solution to reflux (approx. 65°C) for 3–4 hours.
Mechanism:[5] Methanol attacks one carbonyl of the Meldrum's ring, opening it. The resulting unstable malonic acid mono-ester spontaneously decarboxylates, releasing CO
and Acetone.
Workup: Concentrate the methanol in vacuo.
Purification: Purify the resulting oil via vacuum distillation or flash column chromatography (Hexanes/Ethyl Acetate 9:1).
Expected Yield: 80–90%
Appearance: Colorless to pale yellow oil.
Use this method if Meldrum's acid is unavailable.[6] It utilizes magnesium chloride to form a chelated magnesium enolate of potassium monomethyl malonate, which is then acylated.
(1.5 equiv) in THF. Add Triethylamine (2.5 equiv). Stir at RT for 1 hour.
Acylation: Cool to 0°C. Add Acid Chloride (1.0 equiv) dropwise. Stir overnight at RT.
Workup: Quench with 10% HCl. Extract with Ethyl Acetate.[7][8]
Decarboxylation: The acidic quench/workup typically effects decarboxylation for the monomethyl malonate derivatives, yielding the
-keto ester.
Process Control & Analytical Validation
Critical Process Parameters (CPPs)
Temperature Control: The acylation step (Step 2) is highly exothermic. Maintain T < 5°C during addition to prevent O-acylation byproducts.
Moisture Control: Acid chlorides and Meldrum's acid are moisture-sensitive. Use anhydrous solvents.[3][6]
Methanolysis Time: Ensure complete evolution of CO
. Under-refluxing leads to incomplete decarboxylation.
Analytical Characterization (Expected Data)
Technique
Expected Signals
Interpretation
1H NMR (CDCl3)
3.80 (s, 3H)
Methoxy group (-OCH) on aromatic ring.
3.72 (s, 3H)
Methyl ester (-COOCH).
3.45 (s, 2H)
Methylene between ketones (-CO-CH-CO-). Note: May show enol tautomer.
2.89 (t, 2H), 2.75 (t, 2H)
Ethylene bridge (-CH-CH-).
6.7–7.2 (m, 4H)
Aromatic protons.
MS (ESI)
m/z 237 [M+H]+
Molecular ion peak.
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis of Methyl 5-(3-methoxyphenyl)-3-oxopentanoate.
Safety & Handling
Acid Chlorides: Corrosive and lachrymatory. Handle in a fume hood. Reacts violently with water.
Meldrum's Acid: Irritant. May cause allergic respiratory reaction.
Pyridine: Toxic, noxious odor, and flammable. Use in a well-ventilated hood.
Waste Disposal: Aqueous layers from the extraction contain pyridine salts and should be treated as basic organic waste or neutralized before disposal according to local regulations.
References
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).[9] Meldrum's acid in organic synthesis.[2][6][10][11] 2. A general and versatile synthesis of
-keto esters.[10] The Journal of Organic Chemistry, 43(10), 2087–2088.[10]
Rathke, M. W., & Cowan, P. J. (1985). Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amine bases and magnesium chloride.[7][12][13] The Journal of Organic Chemistry, 50(15), 2622–2624.
Clay, R. J., et al. (1993). Synthesis of beta-keto esters from acid chlorides and Meldrum's acid.[11] Synthesis, 1993(3), 290-292.
PubChem. (2025).[14] Methyl 5-methoxy-3-oxopentanoate Compound Summary. National Library of Medicine.
Procedure for Knoevenagel condensation using Methyl 5-(3-methoxyphenyl)-3-oxopentanoate
An Application Note and Protocol for the Knoevenagel Condensation of Methyl 5-(3-methoxyphenyl)-3-oxopentanoate Introduction The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry, providin...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for the Knoevenagel Condensation of Methyl 5-(3-methoxyphenyl)-3-oxopentanoate
Introduction
The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry, providing a powerful and versatile method for carbon-carbon bond formation.[1] As a modification of the aldol condensation, it involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base, to yield an α,β-unsaturated product.[2][3][4] This reaction is of paramount importance in the synthesis of a wide array of valuable compounds, from fine chemicals and polymers to complex intermediates for pharmaceuticals, including anticancer, antioxidant, and antimalarial agents.[1]
This application note provides a detailed protocol for the Knoevenagel condensation of Methyl 5-(3-methoxyphenyl)-3-oxopentanoate, a β-keto ester, with a representative aromatic aldehyde. β-Keto esters are excellent substrates for this transformation due to the acidity of the α-protons situated between the two carbonyl groups, which facilitates enolate formation under mild basic conditions.[2] The resulting α,β-unsaturated keto esters are highly functionalized molecules that serve as versatile building blocks for further synthetic elaborations, such as Michael additions or cyclizations.
The protocol herein is designed for researchers, chemists, and drug development professionals, offering a robust and reproducible methodology. It emphasizes not only the procedural steps but also the underlying chemical principles, troubleshooting strategies, and expected analytical outcomes to ensure successful execution and adaptation.
Reaction Scheme & Mechanism
The reaction proceeds between Methyl 5-(3-methoxyphenyl)-3-oxopentanoate and an aromatic aldehyde (using 3-methoxybenzaldehyde as an example) in the presence of a catalytic amount of piperidine and acetic acid. Toluene is used as the solvent to facilitate the azeotropic removal of water with a Dean-Stark apparatus, which drives the reaction equilibrium toward the product.[5]
The Knoevenagel condensation catalyzed by a secondary amine like piperidine follows a well-established pathway:[2]
Enolate Formation: The basic piperidine catalyst deprotonates the active methylene group (α-carbon) of the Methyl 5-(3-methoxyphenyl)-3-oxopentanoate, forming a resonance-stabilized enolate ion.[1]
Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3-methoxybenzaldehyde. This step forms a tetrahedral β-hydroxy intermediate (an aldol-type adduct).[2]
Dehydration: The intermediate is protonated, and under the reaction conditions, a molecule of water is eliminated to form the final α,β-unsaturated product. This dehydration step is often the rate-determining step and proceeds via an E1cB mechanism.[2] The removal of water is critical for achieving high yields.[5]
The use of acetic acid alongside piperidine can serve to buffer the reaction and facilitate the dehydration step.[6][7]
TLC plates (silica gel on aluminum) and developing chamber
Procedure
Reaction Setup:
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 5-(3-methoxyphenyl)-3-oxopentanoate (2.36 g, 10.0 mmol) and 3-methoxybenzaldehyde (1.50 g, 11.0 mmol).
Add anhydrous toluene (60 mL). If desired, add ~5 g of activated 4Å molecular sieves to the flask.[5]
Assemble the Dean-Stark apparatus and reflux condenser atop the flask. Fill the Dean-Stark trap with toluene.
Add piperidine (0.10 mL, 1.0 mmol) and glacial acetic acid (0.057 mL, 1.0 mmol) to the reaction mixture through the top of the condenser.
Reaction Execution:
Heat the mixture to reflux (approx. 110-115 °C for toluene) with vigorous stirring.
Monitor the progress of the reaction by observing the collection of water in the side arm of the Dean-Stark trap.
Periodically check the reaction's completion by Thin Layer Chromatography (TLC), using a hexane:ethyl acetate (e.g., 4:1 v/v) eluent. The reaction is typically complete within 4-8 hours when the starting materials are no longer visible by TLC.
Work-up:
Once the reaction is complete, allow the mixture to cool to room temperature.
If molecular sieves were used, filter them off and wash with a small amount of toluene.
Transfer the toluene solution to a 250 mL separatory funnel.
Wash the organic phase sequentially with 1 M HCl (2 x 20 mL) to remove piperidine, followed by saturated brine (1 x 20 mL).[5]
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification:
Purify the crude residue by column chromatography on silica gel.
A suitable eluent system is a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate).
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the purified product as a viscous oil or solid.
Data and Characterization (Expected)
The final product, Methyl (E/Z)-2-(3-methoxybenzylidene)-5-(3-methoxyphenyl)-3-oxopentanoate, will likely be a mixture of E and Z isomers, often with one being predominant.
Appearance: Pale yellow oil or low-melting solid.
¹H NMR (CDCl₃, 400 MHz): Expect characteristic signals for the methoxy groups (~3.8 ppm), the methyl ester (~3.7 ppm), aromatic protons (6.8-7.4 ppm), the vinyl proton (~7.5-7.8 ppm, singlet), and the aliphatic chain protons. The chemical shift of the vinyl proton can help distinguish between E/Z isomers.
¹³C NMR (CDCl₃, 100 MHz): Expect signals for the ketone and ester carbonyls (190-200 ppm and ~165 ppm, respectively), aromatic carbons, the olefinic carbons, and the aliphatic/methoxy carbons.
IR (ATR, cm⁻¹): Look for strong C=O stretching frequencies for the conjugated ketone (~1680-1700 cm⁻¹) and the ester (~1710-1730 cm⁻¹), C=C stretching (~1620-1640 cm⁻¹), and C-O stretching for the ether and ester groups.
Mass Spectrometry (ESI+): Expect to find the [M+H]⁺ or [M+Na]⁺ ion corresponding to the molecular formula C₂₁H₂₂O₅.
Troubleshooting Guide
Issue
Potential Cause(s)
Suggested Solution(s)
Low or No Reaction
1. Inactive catalyst.2. Insufficient temperature.3. Presence of water in reagents/solvent.[5]
1. Use fresh piperidine/acetic acid. Consider a different catalyst like ammonium acetate.2. Ensure the reaction is at a full reflux.3. Use anhydrous solvents and oven-dried glassware. Use of a Dean-Stark trap is highly recommended to remove water as it forms.[5]
Formation of Michael Adduct
1. Stoichiometry: Excess β-keto ester can act as a nucleophile.2. Strong basic conditions or prolonged reaction time.[5]
1. Use a slight excess (1.1-1.2 eq.) of the aldehyde to ensure the complete consumption of the keto ester enolate.[5]2. Monitor the reaction closely by TLC and stop it once the starting material is consumed. Use a weaker base if the problem persists.[5]
Self-Condensation of Aldehyde
The catalyst is too strong, causing deprotonation of the aldehyde's α-carbon (if present).
Use a milder catalyst system like piperidine/acetic acid or ammonium acetate instead of stronger bases like alkoxides.[2]
Product Decarboxylation
1. High reaction temperatures for extended periods.2. Harsh acidic or basic conditions during work-up.[5]
1. Perform the reaction at the lowest effective temperature. If reflux is too harsh, try a lower boiling solvent or reduced temperature.2. Avoid strong acids or bases during work-up if the product proves sensitive. Use buffered or mild washing steps.[5]
Experimental Workflow Visualization
Caption: Figure 2: Experimental Workflow for Knoevenagel Condensation.
Conclusion
The protocol described provides a reliable and efficient method for the Knoevenagel condensation of Methyl 5-(3-methoxyphenyl)-3-oxopentanoate with an aromatic aldehyde. By employing a classic piperidine/acetic acid catalytic system and ensuring the removal of water via a Dean-Stark apparatus, this procedure allows for the high-yield synthesis of highly functionalized α,β-unsaturated keto esters. These products are valuable intermediates for further synthetic transformations in medicinal chemistry and materials science. The provided troubleshooting guide and detailed procedural steps should enable researchers to successfully implement and adapt this important carbon-carbon bond-forming reaction for their specific research needs.
References
Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. PMC. [Link]
Piperidine and acetic acid as catalysts for Knoevenagel condensation. ResearchGate. [Link]
Application Note & Protocol: High-Fidelity Asymmetric Hydrogenation of Methyl 5-(3-methoxyphenyl)-3-oxopentanoate
Abstract & Significance The enantioselective synthesis of chiral β-hydroxy esters is a cornerstone of modern pharmaceutical and fine chemical manufacturing. These structural motifs are pivotal intermediates for a wide ar...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Significance
The enantioselective synthesis of chiral β-hydroxy esters is a cornerstone of modern pharmaceutical and fine chemical manufacturing. These structural motifs are pivotal intermediates for a wide array of biologically active molecules. This application note provides a comprehensive guide to the asymmetric hydrogenation of Methyl 5-(3-methoxyphenyl)-3-oxopentanoate, a prochiral β-keto ester, to yield the corresponding chiral β-hydroxy ester, Methyl (3R)-3-hydroxy-5-(3-methoxyphenyl)pentanoate. We delve into the mechanistic underpinnings of the renowned Noyori-type hydrogenation, offer a field-proven experimental protocol, and detail the analytical methodologies required to validate reaction success and enantiopurity. This document is intended for researchers, chemists, and process development professionals seeking to implement a robust, efficient, and highly stereoselective catalytic reduction.
Mechanistic Insight: The Engine of Chirality
The success of this transformation hinges on the use of a chiral catalyst that can effectively differentiate between the two prochiral faces of the ketone substrate. Ruthenium complexes bearing chiral diphosphine ligands, most notably 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), are the catalysts of choice for this class of reduction.[1][2] The reaction proceeds via a well-elucidated catalytic cycle, often referred to as the Noyori Asymmetric Hydrogenation mechanism.[1][3]
Core Mechanistic Pillars:
Pre-catalyst Activation: The commercially available Ru-dihalide precatalyst is activated by hydrogen, displacing the halide ligands to form a catalytically active ruthenium-hydride species.[3][4] This step is crucial and is typically performed in situ.
Substrate Coordination: The β-keto ester substrate coordinates to the chiral ruthenium center. The rigid C2-symmetric backbone of the BINAP ligand creates a highly defined chiral environment.[3]
Stereoselective Hydride Transfer: The steric arrangement of the BINAP ligand's phenyl groups dictates the facial selectivity of the reduction. It blocks one approach of the substrate, forcing it to coordinate in a specific orientation.[3] This controlled geometry ensures that the hydride is delivered to only one face of the carbonyl, establishing the new stereocenter with high fidelity.
Product Dissociation & Catalyst Regeneration: The resulting β-hydroxy ester product is displaced from the coordination sphere, and the ruthenium complex is regenerated by another molecule of hydrogen, ready to begin a new catalytic cycle.[3]
Caption: The Noyori asymmetric hydrogenation cycle for β-keto esters.
Experimental Design & Protocols
This section outlines a robust protocol for the asymmetric hydrogenation of the title compound. All operations involving the catalyst should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent oxidation and deactivation.
High-pressure autoclave/reactor equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet.
Schlenk line or glovebox for inert atmosphere manipulation.
Standard laboratory glassware.
Rotary evaporator.
Flash chromatography system.
Chiral HPLC system with a suitable chiral stationary phase column.
Step-by-Step Hydrogenation Protocol
Catalyst Preparation (in situ):
In a glovebox, add [RuCl₂(p-cymene)]₂ (e.g., 3.1 mg, 0.005 mmol, 1 mol%) and (R)-BINAP (e.g., 6.8 mg, 0.011 mmol, 2.2 mol%) to a glass liner suitable for the autoclave.
Add 5 mL of degassed methanol.
Stir the resulting orange suspension at room temperature for 10-15 minutes to allow for complex formation.
Reaction Setup:
To the catalyst mixture, add Methyl 5-(3-methoxyphenyl)-3-oxopentanoate (e.g., 236 mg, 1.0 mmol).
Add an additional 5 mL of degassed methanol to achieve the desired concentration.
Seal the glass liner inside the autoclave.
Hydrogenation:
Remove the sealed autoclave from the glovebox.
Connect it to the hydrogen line. Purge the headspace by pressurizing with H₂ to ~5 atm and then venting (repeat 3-5 times) to remove any residual air.
Pressurize the reactor to the desired pressure (e.g., 50 atm H₂).[5]
Place the reactor in a heating block or oil bath set to the desired temperature (e.g., 50 °C).
Begin vigorous stirring.
Monitor the reaction by observing the pressure drop. The reaction is typically complete within 12-24 hours.
Work-up and Purification:
Cool the reactor to room temperature.
Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.
Open the autoclave and remove the reaction mixture.
Concentrate the mixture under reduced pressure using a rotary evaporator.
Redissolve the crude residue in a minimal amount of ethyl acetate.
Pass the solution through a short plug of silica gel or Celite® to filter out the ruthenium catalyst, eluting with ethyl acetate.
Concentrate the filtrate to yield the crude product.
Purify the product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to afford the pure Methyl (3R)-3-hydroxy-5-(3-methoxyphenyl)pentanoate.
Caption: Workflow for Asymmetric Hydrogenation.
Results & Characterization
The performance of the asymmetric hydrogenation is assessed by conversion, isolated yield, and, most critically, the enantiomeric excess (ee) of the product.
Note: Data is representative and optimization may be required for specific scales and equipment.
Analytical Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination
Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for determining the enantiomeric purity of the product.[7][8] The principle relies on a Chiral Stationary Phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to elute at different retention times.[7][9]
Typical Chiral HPLC Conditions:
Instrument: Standard HPLC system with UV detector.
Column: Polysaccharide-based CSP, e.g., CHIRALPAK® AD-H or CHIRALCEL® OD-H.
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). This must be optimized.
Flow Rate: 1.0 mL/min.
Column Temperature: 25 °C.
Detection: UV at 254 nm.
Sample Prep: Dissolve a small amount of the purified product in the mobile phase (~1 mg/mL).
Data Analysis:
The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers in the chromatogram:
ee (%) = |(A_major - A_minor) / (A_major + A_minor)| x 100
Caption: Differential interaction on a CSP leads to enantiomer separation.
References
Wang, Y., et al. (2018). Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands. RSC Advances. [Link]
SynArchive. (n.d.). Noyori Asymmetric Hydrogenation. Retrieved February 25, 2026, from [Link]
Chemistry Shorts. (2022, April 23). Noyori Hydrogenation [Video]. YouTube. [Link]
Rulíšek, L., & Červený, L. (2018). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 23(11), 2949. [Link]
Li, C., et al. (2023). Highly efficient and recyclable chiral phosphine-functionalized polyether ionic liquids for asymmetric hydrogenation of β-keto esters. Green Chemistry, 25(20), 8193-8201. [Link]
Xie, J.-H., et al. (2012). Chiral Iridium Catalysts Bearing Spiro Pyridine-Aminophosphine Ligands Enable Highly Efficient Asymmetric Hydrogenation of β-Aryl β-Ketoesters. Angewandte Chemie International Edition, 51(1), 201-203. [Link]
Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Retrieved February 25, 2026, from [Link]
Wang, D., et al. (2023). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. Accounts of Chemical Research, 56(18), 2476-2491. [Link]
Wikipedia. (n.d.). Chiral analysis. Retrieved February 25, 2026, from [Link]
Subbarao, S., & Subramanian, G. (2009). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America. [Link]
Part 1: Executive Summary & Strategic Rationale The 3-Oxopentanoate Nuance While the classical Biginelli reaction utilizing ethyl acetoacetate (yielding a C6-methyl group) is ubiquitous in undergraduate labs, the utiliza...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Rationale
The 3-Oxopentanoate Nuance
While the classical Biginelli reaction utilizing ethyl acetoacetate (yielding a C6-methyl group) is ubiquitous in undergraduate labs, the utilization of 3-oxopentanoate derivatives represents a critical pivot in Medicinal Chemistry. This substrate introduces a C6-ethyl substituent on the dihydropyrimidinone (DHPM) scaffold.
Why this matters:
Lipophilicity Modulation: The C6-ethyl group increases
, enhancing membrane permeability compared to the C6-methyl analogues.
Steric Occlusion: The additional methylene unit at C6 alters the conformational landscape of the "calcium channel modulator" binding pocket, often improving selectivity for
-adrenoceptors over L-type calcium channels.
Synthetic Challenge: The increased steric bulk of the propionyl group (ethyl ketone) in 3-oxopentanoate slightly retards the enolization rate compared to acetoacetate, requiring optimized Lewis acid catalysis or high-energy input (Microwave) to suppress side reactions like the Knoevenagel condensation.
This guide provides three validated protocols ranging from robust batch synthesis to high-throughput green chemistry and asymmetric catalysis.
Part 2: Mechanistic Insight & Pathway Analysis
The reaction proceeds via a multi-component condensation.[1][2][3][4][5][6][7][8] Understanding the competition between the Iminium Route (favored) and the Enamine Route is vital when using 3-oxopentanoate. Due to the steric bulk of the ethyl group, the initial enamine formation is slower; therefore, conditions that stabilize the N-acyliminium intermediate are preferred.
Reaction Pathway Diagram[6]
Figure 1: Mechanistic pathway highlighting the critical interception of the N-acyliminium ion by the 3-oxopentanoate enol.
Best for: High purity, library synthesis, and sensitive aldehyde substrates.
Mechanism:
acts as a water-tolerant Lewis acid, coordinating to the aldehyde oxygen to facilitate iminium formation while simultaneously activating the 1,3-dicarbonyl.
Materials
Aldehyde: 1.0 mmol (e.g., Benzaldehyde)
3-Oxopentanoate: 1.0 mmol (Ethyl 3-oxopentanoate)
Urea/Thiourea: 1.2 mmol
Catalyst:
(5 mol%)
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN) - 3 mL
Step-by-Step Methodology
Charge: In a 10 mL round-bottom flask, combine the aldehyde, ethyl 3-oxopentanoate, and urea.
Solvate: Add 3 mL of EtOH.
Catalyze: Add
(31 mg, 0.05 mmol).
Reflux: Heat the mixture to reflux (
) with magnetic stirring.
Note: 3-oxopentanoate reactions typically require 4–6 hours, approx. 30% longer than acetoacetate due to sterics.
Monitor: Check TLC (Eluent: 30% EtOAc/Hexane). Look for the disappearance of the aldehyde spot.
Work-up:
Cool to room temperature.[9][10] The product often precipitates.
Pour onto crushed ice (10 g).
Filter the solid precipitate.
Wash with cold water (
) and cold EtOH ().
Purification: Recrystallize from hot Ethanol.
Data Summary:
Parameter
Value
Yield
85–92%
Reaction Time
4–6 Hours
| Catalyst Recovery | Possible (aqueous phase extraction) |
Best for: Rapid optimization, Green Chemistry compliance, difficult substrates.
Mechanism: Dielectric heating rapidly overcomes the activation energy barrier imposed by the sterically hindered ethyl group.
Materials
Aldehyde: 1.0 mmol
3-Oxopentanoate: 1.0 mmol
Urea: 1.2 mmol
Catalyst:
(10 mol%) or Sulfamic Acid (10 mol%)
Step-by-Step Methodology
Homogenize: Grind the aldehyde, 3-oxopentanoate, urea, and catalyst in a mortar for 1 minute to form an intimate paste.
Transfer: Move the paste into a microwave-safe process vial (e.g., Pyrex).
Irradiate: Place in a dedicated synthesis microwave (e.g., CEM or Biotage).
Settings: 120°C, High Stirring, Power Max 150W.
Time: 10–15 minutes.
Caution: Do not use a domestic kitchen microwave as temperature control is critical to prevent decarboxylation of the ester.
Extraction: Add hot Ethanol (5 mL) to the vial to dissolve the product.
Crystallization: Pour the hot solution into a beaker and let it cool slowly. The 6-ethyl-DHPM will crystallize out.
Best for: Drug development (obtaining single enantiomers).
Rationale: The C4 stereocenter is critical for biological activity (e.g., calcium channel antagonism). Chiral phosphoric acids (TRIP or BINOL-derived) induce stereochemical bias via H-bonding with the iminium intermediate.
Solvent: Toluene or DCM (Non-polar solvents enhance ion-pairing).
Additives: Molecular Sieves (4Å) to remove water and drive the equilibrium.
Step-by-Step Methodology
Pre-complexation: Stir the aldehyde (1.0 eq), Urea (1.2 eq), and Catalyst (0.05 eq) in Toluene for 30 mins at room temperature. This forms the chiral N-acyliminium species.
Note: The reaction is slower than racemic methods.
Validation:
Yield: Typically 70–85%.
ee (Enantiomeric Excess): Determine via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/iPrOH 90:10).
Part 4: Analytical Validation & Troubleshooting
Self-Validating the 3-Oxopentanoate Product
To confirm you have successfully incorporated the 3-oxopentanoate (and not a decomposition product), examine the
NMR :
The C6-Ethyl Group:
Unlike the singlet methyl group (
ppm) seen in acetoacetate products, you must observe a triplet ( ppm) and a quartet ( ppm) corresponding to the at the C6 position.
The C5-Ester Group:
Ensure the ester ethyl group signals (distinct triplet/quartet) are also present, usually overlapping or slightly downfield from the C6-ethyl signals.
Troubleshooting Table
Problem
Root Cause
Solution
Low Yield (<40%)
Knoevenagel side-product dominates.
Switch to Protocol A () to favor Iminium route.
Product is Oily/Sticky
Lipophilic impurity (unreacted 3-oxopentanoate).
Recrystallize from EtOH/Water (7:3) instead of pure EtOH.[8]
Decarboxylation
Temperature too high during microwave step.
Reduce MW temp to 100°C; ensure open vessel or pressure control.
No Reaction
Steric hindrance of 3-oxopentanoate.
Increase catalyst load to 10 mol% or switch to solvent-free (Protocol B).
Part 5: References
Kappe, C. O. (2000). "Recent Advances in the Biginelli Dihydropyrimidine Synthesis." Accounts of Chemical Research.
Ma, Y., et al. (2000).[11] "Lanthanide Triflate Catalyzed Biginelli Reaction: One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions." The Journal of Organic Chemistry.
Dondoni, A., & Massi, A. (2001). "Asymmetric Biginelli Reaction."[12][13] Tetrahedron Letters.
Hu, E. H., et al. (1998). "Copper-Catalyzed One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones." The Journal of Organic Chemistry.
Holden, M. S., & Crouch, R. D. (2001). "The Biginelli Reaction."[1][2][3][4][5][6][7][8][13][14][15][16] Journal of Chemical Education.
Application Notes and Protocols for the Scalable Synthesis of 5-Aryl-3-Oxopentanoate Esters
Introduction: The Strategic Importance of 5-Aryl-3-Oxopentanoate Esters in Medicinal Chemistry 5-Aryl-3-oxopentanoate esters are a class of β-keto esters that serve as pivotal building blocks in the synthesis of a wide a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of 5-Aryl-3-Oxopentanoate Esters in Medicinal Chemistry
5-Aryl-3-oxopentanoate esters are a class of β-keto esters that serve as pivotal building blocks in the synthesis of a wide array of pharmaceutical agents and complex organic molecules. Their inherent trifunctionality—an ester, a ketone, and an active methylene group—provides a versatile scaffold for a multitude of chemical transformations. This structural motif is a key component in the synthesis of various heterocyclic systems, which are prevalent in drug discovery. The aryl group in the 5-position allows for the introduction of diverse substituents, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its biological activity and pharmacokinetic profile. Consequently, the development of robust, scalable, and economically viable methods for the synthesis of these valuable intermediates is of paramount importance to researchers in both academic and industrial settings, particularly those in drug development and process chemistry.
This comprehensive guide provides detailed protocols and insights into scalable synthetic methods for 5-aryl-3-oxopentanoate esters. We will delve into the mechanistic underpinnings of each method, offering a comparative analysis to aid in the selection of the most appropriate strategy for a given application.
Comparative Overview of Synthetic Strategies
The synthesis of 5-aryl-3-oxopentanoate esters can be approached through several strategic disconnections. The most common and scalable methods involve the formation of the C3-C4 bond through a C-acylation reaction or the construction of the C4-C5 bond via conjugate addition. Additionally, modern cross-coupling methodologies offer powerful alternatives for the introduction of the aryl moiety. Below is a comparative summary of the key scalable methods discussed in this guide.
Method
Key Reactants
General Yields
Scalability
Key Advantages
Potential Challenges
Claisen Condensation
Aryl-substituted ketone and a dialkyl oxalate
60-85%
Good to Excellent
Utilizes readily available starting materials; can be adapted to continuous flow for high throughput.
Requires a strong base; potential for self-condensation of the ketone.
C-Acylation of Enolates
Aryl-substituted ester enolate and an acylating agent
70-95%
Good to Excellent
High yields and regioselectivity; compatible with a wide range of functional groups.[1][2]
Requires pre-formation of the enolate with a strong base; some acylating agents can be moisture-sensitive.
Michael Addition to Aryl-α,β-Unsaturated Carbonyls
Aryl-α,β-unsaturated ketone/ester and a malonic ester derivative
65-80% (multi-step)
Good
Good for constructing the carbon skeleton; allows for late-stage introduction of the ester functionality.
Multi-step process involving addition, hydrolysis, and decarboxylation; potential for side reactions.
Aryl boronic acid/halide and a suitable pentenoate derivative
70-90%
Excellent
Broad substrate scope for the aryl component; mild reaction conditions.[3][4][5]
Requires a pre-functionalized pentenoate; catalyst cost and removal can be a consideration on a large scale.
Protocol 1: Scalable Synthesis via Claisen Condensation in Continuous Flow
The Claisen condensation is a cornerstone of β-keto ester synthesis, involving the base-catalyzed reaction between a ketone and an ester.[6] For the synthesis of 5-aryl-3-oxopentanoate esters, this translates to the condensation of an aryl-substituted ketone with a dialkyl oxalate. The adaptation of this classic reaction to a continuous flow process offers significant advantages in terms of safety, efficiency, and scalability, making it an attractive option for industrial applications.[6]
Mechanistic Rationale
The reaction is initiated by the deprotonation of the α-carbon of the aryl-substituted ketone by a strong base, typically a sodium alkoxide, to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl of the dialkyl oxalate. Subsequent elimination of an alkoxide anion from the tetrahedral intermediate yields the desired β-keto ester. The driving force for the reaction is the formation of the highly stabilized enolate of the product.
Caption: Mechanism of the Claisen Condensation for 5-Aryl-3-oxopentanoate Ester Synthesis.
Experimental Protocol: Continuous Flow Synthesis
This protocol is adapted from a reported synthesis of a key β-keto ester intermediate.[6]
Continuous flow reactor system with two pumps and a temperature-controlled reactor coil
Procedure:
Reagent Preparation:
Reagent A: Prepare a solution of the aryl-substituted ketone in dry THF.
Reagent B: Prepare a solution of diethyl oxalate (1.23 equivalents) and sodium ethoxide (1.23 equivalents) in dry THF.
System Setup:
Set up the continuous flow reactor according to the manufacturer's instructions.
Set the reactor temperature as required (e.g., room temperature).
Reaction:
Pump Reagent A and Reagent B into the reactor at a flow rate that allows for a residence time of approximately 2 minutes.
Work-up and Purification:
The output from the reactor is collected.
The reaction mixture is then subjected to a standard aqueous work-up, followed by extraction with an organic solvent.
The organic layer is dried and concentrated under reduced pressure.
The crude product is purified by a suitable method, such as column chromatography or recrystallization.
Batch vs. Continuous Flow: A Comparative Analysis
Parameter
Batch Synthesis
Continuous Flow Synthesis
Reaction Time
20 hours
2 minutes
Yield
73%
84%
Productivity
Not Reported
74.4 g h⁻¹
Space-Time Yield
Not Reported
3720 kg h⁻¹ m⁻³
Data sourced from a comparative study on a similar beta-keto ester synthesis.[6]
The data clearly demonstrates the significant advantages of continuous flow synthesis in terms of reaction time, yield, and productivity, highlighting its superior scalability for industrial production.[6]
Protocol 2: High-Yield Synthesis via C-Acylation of Preformed Enolates
The C-acylation of preformed enolates is a highly efficient and regioselective method for the synthesis of β-keto esters.[1] This strategy involves the deprotonation of an aryl-substituted ester with a strong, non-nucleophilic base to generate a lithium enolate, which is then acylated with a suitable acylating agent.
Mechanistic Rationale
The use of a strong, hindered base like lithium diisopropylamide (LDA) ensures rapid and complete deprotonation of the ester at the α-position, minimizing self-condensation. The resulting lithium enolate is a potent nucleophile that readily attacks the electrophilic acylating agent. The choice of acylating agent is crucial for the success of the reaction; acyl chlorides or anhydrides are commonly used.
Caption: Mechanism of C-Acylation of a Preformed Ester Enolate.
Standard glassware for anhydrous reactions (e.g., three-necked flask, dropping funnel, nitrogen inlet)
Procedure:
Enolate Formation:
To a solution of diisopropylamine (1.1 equivalents) in dry THF at -78 °C under a nitrogen atmosphere, add n-BuLi (1.1 equivalents) dropwise.
Stir the solution at -78 °C for 30 minutes to generate LDA.
Add a solution of the aryl-substituted ester (1.0 equivalent) in dry THF dropwise to the LDA solution at -78 °C.
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
Acylation:
Add the acylating agent (1.1 equivalents) dropwise to the enolate solution at -78 °C.
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.
Work-up and Purification:
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Alternative and Complementary Synthetic Strategies
While Claisen condensation and C-acylation are highly effective, other methods can be advantageous depending on the desired substitution pattern and the availability of starting materials.
Michael Addition Route
The Michael addition of a malonic ester derivative to an aryl-α,β-unsaturated ketone (chalcone) provides a robust method for constructing the carbon backbone. The resulting adduct can then be hydrolyzed and decarboxylated to yield the target 5-aryl-3-oxopentanoate. This multi-step approach is particularly useful for accessing a wide variety of substitution patterns on the aryl ring.[7][8]
Palladium-Catalyzed Cross-Coupling Reactions
Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, offer unparalleled opportunities for introducing the aryl group with high efficiency and functional group tolerance.[3][4][5][9][10]
Suzuki Coupling: An aryl boronic acid can be coupled with a suitable halo-substituted 3-oxopentanoate ester in the presence of a palladium catalyst and a base.[4][5][10] This is a powerful method for creating a diverse library of 5-aryl analogs.
Heck Reaction: An aryl halide can be coupled with a 3-oxopent-4-enoate ester.[3][9] The intramolecular version of the Heck reaction can also be a powerful tool for constructing cyclic systems containing the β-keto ester moiety.[11]
Caption: General Experimental Workflow for the Synthesis and Purification of 5-Aryl-3-oxopentanoate Esters.
Conclusion
The scalable synthesis of 5-aryl-3-oxopentanoate esters is a critical endeavor for the advancement of pharmaceutical and chemical research. The choice of synthetic route depends on several factors, including the desired scale, the availability and cost of starting materials, and the required substitution pattern on the aryl ring. For large-scale industrial production, the Claisen condensation in a continuous flow setup offers remarkable advantages in efficiency and throughput. For laboratory-scale synthesis and the creation of compound libraries, the C-acylation of preformed enolates provides high yields and excellent regioselectivity. Furthermore, modern cross-coupling methodologies and classic conjugate addition reactions offer valuable and versatile alternatives. By understanding the principles and practicalities of these methods, researchers can confidently and efficiently access these important synthetic intermediates.
References
Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of β-Keto Esters by C-Acylation of Preformed Enolates With Methyl Cyanoformate: Preparation of Methyl (1α,4aβ,8aα)-2-Oxodecahydro-1-Naphthoate. Retrieved from [Link]
Jasperse, J. (n.d.). Grignard Reaction.
Huckin, S. N., & Weiler, L. (1974). The Acylation of P-Keto Ester Dianions. Canadian Journal of Chemistry, 52(8), 1343-1351.
PubMed. (2004). Preparation of beta-keto esters and beta-diketones by C-acylation/deacetylation of acetoacetic esters and acetonyl ketones with 1-acylbenzotriazoles. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
JoVE. (2025). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link]
ACS Publications. (2010). Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
Wikipedia. (n.d.). Intramolecular Heck reaction. Retrieved from [Link]
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
MDPI. (2025). Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. Retrieved from [Link]
Google Patents. (n.d.). Preparation of 3-oxopentanoic acid alkyl esters.
Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
MDPI. (2017). Heck Reaction—State of the Art. Retrieved from [Link]
Chemistry Steps. (2025). The Grignard Reaction Mechanism. Retrieved from [Link]
ScienceDirect. (n.d.). An efficient synthesis of aryl a-keto esters. Retrieved from [Link]
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
MDPI. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
Bangladesh Journals Online. (2026). Synthesis of Ethyl 3,5-(Disubstituted Phenyl)-2-Isocyano-5-Oxopentanoate. Retrieved from [Link]
ResearchGate. (2026). Synthesis of Ethyl 3,5-(Disubstituted Phenyl)-2-Isocyano-5-Oxopentanoate. Retrieved from [Link]
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
Thieme. (2022). Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds. Retrieved from [Link]
ResearchGate. (2025). Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. Retrieved from [Link]
Nelson, S. G. (n.d.). Aryl alkanoates are important both as end products and as intermediates for a variety of synthesis activities.
DSpace@MIT. (n.d.). Two-Step Synthesis of α-Aryl-α-diazoamides as Modular Bioreversible Labels. Retrieved from [Link]
CORE. (2017). Synthesis of Complex Tertiary Glycolates by Enantioconvergent Arylation of Stereochemically Labile α-Keto Esters. Retrieved from [Link]
ResearchGate. (2025). Rapidly Diverse Synthesis of N‐Aryl‐5‐Substituted‐2‐Oxazolidinones via Nucleophilic Epoxide Ring Opening and Intramolecular Acyl Substitution of Epoxy Carbamates. Retrieved from [Link]
Application Notes & Protocols: Strategic C2 Alkylation of Methyl 5-(3-methoxyphenyl)-3-oxopentanoate
Introduction: The Synthetic Value of α-Functionalized β-Keto Esters Methyl 5-(3-methoxyphenyl)-3-oxopentanoate is a β-keto ester, a class of compounds renowned for its synthetic versatility. The carbon atom flanked by tw...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Synthetic Value of α-Functionalized β-Keto Esters
Methyl 5-(3-methoxyphenyl)-3-oxopentanoate is a β-keto ester, a class of compounds renowned for its synthetic versatility. The carbon atom flanked by two carbonyl groups (the C2 or α-position) possesses heightened acidity, making it a prime target for deprotonation and subsequent functionalization.[1] The alkylation at this C2 position is a fundamental carbon-carbon bond-forming reaction, enabling the construction of complex molecular architectures from relatively simple precursors.[2] This process is of paramount importance in medicinal chemistry and drug development, where the introduction of specific alkyl groups can profoundly influence a molecule's biological activity, pharmacokinetic properties, and metabolic stability.
This guide provides an in-depth exploration of the principles and practices for the successful C2 alkylation of Methyl 5-(3-methoxyphenyl)-3-oxopentanoate. We will dissect the underlying chemical principles, from enolate generation to the competitive pathways of C- versus O-alkylation, and present detailed, field-proven protocols for researchers and synthetic chemists.
The success of any C2 alkylation protocol hinges on the efficient generation and subsequent reaction of a specific enolate intermediate. The unique structural arrangement of a β-keto ester governs this process.
The Acidity of the α-Proton
The protons on the C2 carbon of Methyl 5-(3-methoxyphenyl)-3-oxopentanoate are significantly more acidic (pKa ≈ 11 in DMSO) than those alpha to a single ketone (pKa ≈ 20) or ester (pKa ≈ 25).[1][3] This enhanced acidity is due to the formation of a highly stabilized conjugate base—the enolate. Upon deprotonation, the resulting negative charge is delocalized across the α-carbon and both carbonyl oxygen atoms, distributing the charge and stabilizing the anion.[4] This stability means that relatively moderate bases can be used for complete deprotonation, driving the reaction forward.[5]
Caption: Resonance stabilization of the enolate.
The Alkylation Mechanism: An SN2 Reaction
Once formed, the enolate is a potent carbon-centered nucleophile. The alkylation proceeds via a standard SN2 mechanism, where the enolate attacks an alkyl halide (or other electrophile with a suitable leaving group), displacing the halide and forming a new carbon-carbon bond at the C2 position.[6]
Caption: General workflow for C2 alkylation.
C- vs. O-Alkylation: A Selectivity Challenge
The enolate is an ambident nucleophile, meaning it can react at either the carbon (C2) or the oxygen of the carbonyl group.[7] While C-alkylation is typically the desired outcome, O-alkylation can be a competing side reaction.[8]
C-Alkylation (Kinetic/Thermodynamic Product): Generally favored for stabilized enolates of β-dicarbonyl compounds, leading to a more stable product. This pathway is promoted by polar aprotic solvents (e.g., THF, DMF, Acetone) and alkali metal counter-ions (Na⁺, K⁺).
O-Alkylation (Kinetic Product): Can be favored under conditions that promote reaction at the more electronegative oxygen atom. This includes the use of highly polar, protic solvents, or when using highly reactive alkylating agents like alkyl sulfates.
For most standard protocols involving alkyl halides, C-alkylation is the predominant pathway.
Strategic Considerations for Protocol Design
The choice of base, solvent, and alkylating agent is critical and dictates the reaction's efficiency, selectivity, and scalability.
Parameter
Choice & Rationale
Base Selection
Sodium Hydride (NaH): A strong, non-nucleophilic base that provides rapid and irreversible deprotonation. The only byproduct is H₂ gas, simplifying workup. Ideal for ensuring complete enolate formation.[9] Potassium Carbonate (K₂CO₃): A weaker, safer, and less expensive base. Effective in polar aprotic solvents like DMF or acetone, often requiring heat. Suitable for large-scale applications.[7] Lithium Diisopropylamide (LDA): A very strong, sterically hindered base. Useful for preventing undesired side reactions, though it typically requires low temperatures (-78 °C).[9]
Solvent
Tetrahydrofuran (THF): A common, relatively non-polar aprotic solvent. Excellent for reactions with strong bases like NaH and LDA. Must be anhydrous. Dimethylformamide (DMF) / Acetone: Polar aprotic solvents that are excellent for reactions with carbonate bases, as they help to solvate the metal cation and increase the reactivity of the enolate.[7]
Alkylating Agent
Alkyl Iodides > Bromides > Chlorides: Reactivity follows this trend in SN2 reactions. Iodides are the most reactive but also the most expensive. Using a catalytic amount of NaI or TBAI with an alkyl bromide or chloride can generate the more reactive alkyl iodide in situ (Finkelstein reaction).[10] Primary vs. Secondary: Primary alkyl halides (e.g., methyl, ethyl, benzyl) are highly effective. Secondary halides react more slowly and may lead to some elimination byproducts. Tertiary halides are unsuitable and will primarily undergo elimination.[7]
Temperature
Controlled temperature is key to minimizing side reactions. Enolate formation with strong bases is often done at 0 °C to room temperature, while the alkylation step may be performed at room temperature or with gentle heating. Low temperatures (-78 °C) are standard for LDA to control reactivity.
Detailed Experimental Protocols
Safety Precaution: These protocols should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.
Protocol 1: Alkylation using Sodium Hydride in Tetrahydrofuran (THF)
This method is highly reliable and generally provides excellent yields for a wide range of primary alkyl halides. It relies on the irreversible deprotonation of the β-keto ester.
Materials:
Methyl 5-(3-methoxyphenyl)-3-oxopentanoate
Sodium hydride (NaH), 60% dispersion in mineral oil
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add sodium hydride (1.1 equivalents, 60% dispersion).
Solvent Addition: Wash the NaH dispersion with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully via cannula under a positive pressure of nitrogen. Add anhydrous THF to the flask to achieve a final substrate concentration of approximately 0.5 M. Cool the suspension to 0 °C using an ice-water bath.
Enolate Formation: Dissolve Methyl 5-(3-methoxyphenyl)-3-oxopentanoate (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH suspension over 15-20 minutes.
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 1 hour. The cessation of hydrogen gas evolution indicates the completion of enolate formation.
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1-1.2 equivalents) dropwise via syringe or dropping funnel.
Reaction Completion: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-12 hours). Gentle heating (40-50 °C) may be required for less reactive alkyl halides.
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure C2-alkylated product.
Protocol 2: Alkylation using Potassium Carbonate in DMF
This protocol is operationally simpler, avoids pyrophoric reagents, and is more amenable to larger-scale synthesis.
(Optional) Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI)
Diethyl ether or Ethyl acetate
Water
Brine
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 5-(3-methoxyphenyl)-3-oxopentanoate (1.0 equivalent) and anhydrous DMF (to achieve a concentration of 0.5-1.0 M).
Base Addition: Add finely powdered anhydrous potassium carbonate (2.0-3.0 equivalents).
Catalyst (Optional): If using an alkyl bromide or chloride, add a catalytic amount of NaI or TBAI (0.1 equivalents). This step is generally not needed for alkyl iodides.
Alkylation: Add the alkyl halide (1.2 equivalents) to the stirred mixture.
Heating: Heat the reaction mixture to 50-80 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
Cooling and Filtration: Cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of celite to remove the inorganic salts.
Work-up: Transfer the filtrate to a separatory funnel. Wash extensively with water (3-5 times) to remove the DMF, followed by a final wash with brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
Purification: Purify the crude residue via flash column chromatography to yield the desired product.
Troubleshooting and Key Considerations
Low Yield: May be caused by incomplete deprotonation (use a stronger base or ensure anhydrous conditions), or a poorly reactive alkylating agent (consider converting it to the iodide in situ).
Formation of O-Alkylated Product: While less common for this substrate, it can occur. Confirm the structure using ¹³C NMR (the C2 carbon signal will be a methine for the C-alkylated product) and ¹H NMR.
Di-alkylation: The mono-alkylated product still has an acidic proton and can be alkylated a second time. To minimize this, use only a slight excess (1.1-1.2 eq) of the alkylating agent and add it slowly.[10] Using a slight excess of the starting β-keto ester can also favor mono-alkylation.
Hydrolysis: Ensure anhydrous conditions, especially when using strong bases, to prevent hydrolysis of the methyl ester.[10]
Conclusion
The C2 alkylation of Methyl 5-(3-methoxyphenyl)-3-oxopentanoate is a robust and reliable transformation for introducing molecular complexity. By understanding the fundamental principles of enolate chemistry and carefully selecting the reaction conditions, researchers can effectively synthesize a diverse array of α-substituted β-keto esters. The protocols provided herein offer two distinct, effective strategies—a strong base method for high reactivity and a milder carbonate-based method for operational simplicity and scalability—empowering chemists to select the optimal path for their synthetic goals.
References
Furman Chemistry 120. Enolate Anion Stability of 1,3-Dicarbonyl Compounds. PBworks.
BenchChem. (2025). comparing the efficacy of different bases in beta-keto ester synthesis. BenchChem.
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
Sharma, K., Patil, U. Y., Sharma, S. C., et al. (2022). Study the alkylation behavior of 1, 3-dicarbonyl systems with alkyl halides. AIP Conference Proceedings.
AK Lectures.
Chemistry LibreTexts. (2023). 22.
Ashenhurst, J. (2020).
Halpern, M.
Cadierno, V., et al. (2012). Ruthenium-catalysed C-alkylation of 1,3-dicarbonyl compounds with primary alcohols and synthesis of 3-keto-quinolines.
Sharma, K., Patil, U. Y., Sharma, S. C., et al. (2022). Study the Alkylation Behavior of 1, 3-Dicarbonyl Systems with Alkyl Halides. AIP Publishing.
Organic Chemistry Portal. (2020). Electrophilic Alkylation at Carbon Part 7: Alkylation of 1,3 Dicarbonyl Compounds. YouTube.
Keglevich, G., et al. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions.
Making Molecules. (2024).
JoVE. (2025).
Chemistry LibreTexts. (2024). 23.
Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry.
ScienceMadness Discussion Board. (2025).
Allery, T. (2021). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. YouTube.
One-pot synthesis of heterocycles from Methyl 5-(3-methoxyphenyl)-3-oxopentanoate
Application Note: One-Pot Synthesis of Heterocycles from Methyl 5-(3-methoxyphenyl)-3-oxopentanoate Abstract & Introduction Methyl 5-(3-methoxyphenyl)-3-oxopentanoate (referred to herein as MMP-OP ) is a versatile -keto...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: One-Pot Synthesis of Heterocycles from Methyl 5-(3-methoxyphenyl)-3-oxopentanoate
Abstract & Introduction
Methyl 5-(3-methoxyphenyl)-3-oxopentanoate (referred to herein as MMP-OP ) is a versatile
-keto ester building block characterized by a reactive methylene group flanked by a ketone and an ester. Unlike simple analogs like methyl acetoacetate, MMP-OP features a lipophilic 3-methoxyphenethyl tail. This structural feature is strategically valuable in medicinal chemistry for introducing hydrophobic bulk and increasing plasma protein binding affinity in drug candidates.
This application note details the one-pot synthesis of three distinct heterocyclic scaffolds using MMP-OP as the core
These protocols utilize Multicomponent Reactions (MCRs) to maximize atom economy, minimize waste, and streamline purification, aligning with Green Chemistry principles.
Chemical Profile: Methyl 5-(3-methoxyphenyl)-3-oxopentanoate
Property
Description
Structure
-keto ester with a phenethyl side chain.
Molecular Formula
Molecular Weight
Key Reactivity
C2-Methylene: Highly acidic (), nucleophilic. C3-Ketone: Electrophilic, susceptible to Schiff base formation. Methoxy Group: Electron-donating, stable under standard MCR conditions.
Solubility
Soluble in MeOH, EtOH, DMSO, DCM. Limited solubility in water.
Divergent Synthesis Workflow
The following diagram illustrates the divergent synthetic pathways accessible from MMP-OP.
Figure 1: Divergent synthesis pathways transforming MMP-OP into three distinct heterocyclic scaffolds.
The Biginelli reaction is a three-component condensation yielding 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are pharmacophores known as "calcium channel modulators."
Mechanism of Action
The reaction proceeds via an acid-catalyzed mechanism.[2] The urea and aldehyde condense to form an
-acyliminium ion intermediate (the rate-determining step). The enol form of MMP-OP then attacks this electrophile, followed by cyclization and dehydration.
Figure 2: Simplified mechanistic flow of the Biginelli condensation.
Experimental Protocol
Reagents:
MMP-OP (1.0 equiv)
Aryl Aldehyde (e.g., Benzaldehyde) (1.0 equiv)
Urea (1.2 equiv)
Catalyst:
-Toluenesulfonic acid (-TSA) (10 mol%) or TMSCl (0.5 equiv)
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)
Procedure:
Charge: In a round-bottom flask, dissolve MMP-OP (
, ), benzaldehyde (), and urea (, ) in Ethanol ().
Catalyze: Add
-TSA (, ).
Reflux: Heat the mixture to reflux (
) with stirring for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes).[3][4] The product is typically more polar than the starting ester.
Workup:
Cool the reaction mixture to room temperature.
Pour onto crushed ice (
).
Stir for 15 minutes. The solid precipitate is the crude DHPM.
Purification: Filter the solid and recrystallize from hot Ethanol. If no precipitate forms (due to the lipophilic tail), extract with Ethyl Acetate, dry over
, and purify via flash column chromatography.
Expected Yield: 75–90%
Protocol B: Pyrazoles (Knorr Synthesis)
This protocol utilizes the condensation of hydrazine with the
-keto ester.[3][4] The regioselectivity is driven by the initial attack of the hydrazine nitrogen on the more reactive ketone carbonyl of MMP-OP, followed by cyclization on the ester.
The Hantzsch reaction creates a symmetrical 1,4-dihydropyridine (1,4-DHP) core.[9] Since MMP-OP is used as the
-keto ester component, the resulting DHP will possess two large 3-methoxyphenethyl groups at the 2- and 6-positions, significantly increasing lipophilicity compared to standard Hantzsch esters.
Many Hantzsch esters precipitate upon cooling. If so, filter and wash with cold EtOH.
If no precipitate: Evaporate solvent, redissolve in Ethyl Acetate, wash with water (
) and brine. Dry and concentrate.
Purification: Recrystallization from Ethanol/Water (9:1) is preferred over chromatography to avoid oxidation of the DHP ring to the pyridine.
Summary of Reaction Parameters
Reaction
Reagents (Eq.)
Catalyst
Temp/Time
Key Mechanism
Biginelli
SM (1), Aldehyde (1), Urea (1.2)
-TSA / HCl
/ 4-6h
Imine Intermediacy
Knorr
SM (1), Hydrazine (1.2)
None
/ 2h
Condensation-Cyclization
Hantzsch
SM (2), Aldehyde (1), (1.2)
None
/ 6-8h
Michael Addition
Troubleshooting & Optimization
Steric Hindrance: The phenethyl tail of MMP-OP is bulkier than a methyl group. If reaction rates are slow (incomplete conversion after 6 hours), increase the temperature by switching solvent to 1-Propanol (bp
) or use Microwave Irradiation (, 15 min).
Solubility: If the starting material precipitates upon adding urea/ammonium acetate, add a co-solvent like THF or DMF (10% v/v) to maintain homogeneity.
Oxidation (Hantzsch): 1,4-DHPs are light-sensitive and can oxidize to pyridines.[9] Store products in amber vials under inert atmosphere (Argon/Nitrogen).
References
Kappe, C. O. (2000).[11] "Recent Advances in the Biginelli Dihydropyrimidine Synthesis." Accounts of Chemical Research. Link
Knorr, L. (1883).[12] "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft. Link
Hantzsch, A. (1882).[9] "Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak." Justus Liebigs Annalen der Chemie. Link
Wan, J. P., & Liu, Y. (2012). "Recent advances in the synthesis of dihydropyrimidinones via Biginelli reaction." Synthesis. Link
Preventing decarboxylation of 3-oxopentanoates during hydrolysis
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decarboxylation Welcome to the Technical Support Center for the hydrolysis of 3-oxopentanoates and related β-keto esters. This resourc...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decarboxylation
Welcome to the Technical Support Center for the hydrolysis of 3-oxopentanoates and related β-keto esters. This resource is designed to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions to help you successfully hydrolyze your ester to the corresponding β-keto acid while minimizing or eliminating the undesired decarboxylation side reaction.
The Challenge: A Tale of Two Reactions
The hydrolysis of a 3-oxopentanoate to its corresponding 3-oxopentanoic acid is often complicated by a competing decarboxylation reaction.[1][2] This occurs because the β-keto acid product is inherently unstable and can readily lose carbon dioxide, especially when heated, to form a ketone.[2][3] Understanding the mechanisms of both hydrolysis and decarboxylation is the first step in controlling the outcome of your reaction.
Hydrolysis is the cleavage of the ester bond by water, which can be catalyzed by either acid or base.[4]
Acid-catalyzed hydrolysis is a reversible process.[4][5]
Base-catalyzed hydrolysis (saponification) is irreversible because the final step involves the deprotonation of the carboxylic acid to form a carboxylate salt, which is resistant to nucleophilic attack.[5][6][7]
Decarboxylation of the resulting β-keto acid is a facile process that proceeds through a cyclic transition state, leading to the formation of an enol which then tautomerizes to the more stable ketone.[3] This reaction is promoted by heat and acidic conditions.[3][8]
Frequently Asked Questions (FAQs)
Q1: Why is my 3-oxopentanoate decarboxylating during hydrolysis?
Decarboxylation is a common side reaction because the desired product, the β-keto acid, is thermally unstable.[3][9] The presence of a ketone group beta to the carboxylic acid facilitates the loss of CO2.[10] This process is often accelerated by heat and acidic conditions.[3][11]
Q2: Should I use acid-catalyzed or base-catalyzed hydrolysis to avoid decarboxylation?
For preventing decarboxylation, base-catalyzed hydrolysis (saponification) at low temperatures is generally preferred . The resulting carboxylate salt is significantly more stable and less prone to decarboxylation than the protonated β-keto acid.[3] Acidic conditions, on the other hand, favor the protonated form of the carboxylic acid, which readily undergoes decarboxylation.[3]
Q3: What is the effect of temperature on the reaction?
Temperature is a critical factor. Higher temperatures accelerate both hydrolysis and decarboxylation.[12] However, decarboxylation is often more sensitive to increases in temperature. Therefore, keeping the reaction temperature as low as possible is crucial for isolating the β-keto acid.[3][13]
Q4: Can the choice of ester affect the outcome?
Yes, the type of ester can play a role. For instance, methyl esters are often more susceptible to nucleophilic attack under certain conditions, which can be relevant in some specialized decarboxylation methods like the Krapcho decarboxylation.[14] While the primary focus here is on preventing decarboxylation, it's worth noting that the reactivity of the ester can influence the overall reaction kinetics.
Q5: Are there any "decarboxylation-proof" hydrolysis methods?
While no method is entirely foolproof for all substrates, enzymatic hydrolysis can offer high selectivity and mild reaction conditions, minimizing decarboxylation. Additionally, carefully controlled, low-temperature saponification is a robust chemical method for achieving the desired outcome.
Troubleshooting Guide
This section addresses specific issues you might encounter during the hydrolysis of 3-oxopentanoates.
Problem
Potential Cause(s)
Recommended Solution(s)
Low or no yield of the desired β-keto acid; primary product is the corresponding ketone.
Decarboxylation is the dominant reaction pathway. This is likely due to excessive heat or acidic conditions during the reaction or workup.[3][11]
- Switch to base-catalyzed hydrolysis (saponification). Use a base like NaOH or KOH in a water/alcohol solvent mixture.[15] - Maintain low temperatures. Run the hydrolysis at or below room temperature. If the reaction is slow, consider longer reaction times instead of increasing the temperature.[13] - Careful workup. During the acidification step to protonate the carboxylate, use a cold, dilute acid and extract the product quickly into an organic solvent to minimize its time in an acidic aqueous environment.[13]
Incomplete hydrolysis of the starting ester.
Insufficient reaction time or low reactivity. The hydrolysis may be proceeding slowly under the mild conditions necessary to prevent decarboxylation.
- Increase the reaction time. Monitor the reaction progress by a suitable method like TLC or LC-MS. - Use a slight excess of the base. This can help drive the reaction to completion.[15] - Improve solubility. If you have a two-phase system, vigorous stirring or the use of a co-solvent can enhance the reaction rate.[11]
Product decomposes during purification.
The β-keto acid is decarboxylating on the purification medium. Standard silica gel is slightly acidic and can promote decarboxylation.[13]
- Avoid standard silica gel chromatography. If chromatography is necessary, use a deactivated (e.g., base-washed) silica gel or an alternative stationary phase like alumina. - Consider crystallization. This is often a milder purification method for thermally sensitive compounds.[13] A mixture of heptane and a small amount of diethyl ether can be effective.[13] - Low-temperature purification. Perform all purification steps at reduced temperatures whenever possible.
Difficulty isolating the product after saponification and acidification.
The β-keto acid may be water-soluble, leading to poor extraction.
- Saturate the aqueous layer with a salt like NaCl (brine) to decrease the solubility of the organic product. - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
Visualizing the Competing Pathways
The following diagram illustrates the critical choice between the desired hydrolysis pathway and the undesired decarboxylation pathway.
Author: BenchChem Technical Support Team. Date: February 2026
Product Code: M-53MP-3OP | CAS: N/A (Analogous to 62462-05-9 derivatives)
PART 1: CRITICAL STABILITY WARNING (Read Before Handling)
Status:
-Keto Ester Instability Alert
Severity: High
Methyl 5-(3-methoxyphenyl)-3-oxopentanoate belongs to the class of
-keto esters . These compounds exhibit specific chemical behaviors that render standard purification protocols (e.g., unbuffered silica chromatography, atmospheric distillation) destructive.
The Three Primary Failure Modes:
Silica-Induced Decomposition: Standard silica gel is slightly acidic (pH 4–5). This acidity catalyzes the hydrolysis of the ester to the
-keto acid, which spontaneously decarboxylates into the ketone (4-(3-methoxyphenyl)butan-2-one), destroying your product.
Keto-Enol Streaking: The protons at the C2 position (between the carbonyls) are highly acidic (
). On polar stationary phases, the compound equilibrates between keto and enol forms, resulting in severe "streaking" (tailing) and poor separation.
Use this logic flow to determine the safest purification strategy for your crude mixture.
Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude purity and specific impurities.
PART 3: DETAILED PROTOCOLS
Protocol A: Buffered Silica Flash Chromatography
Use this when the crude mixture is complex and cannot be distilled directly.
The Mechanism: Standard silica possesses acidic silanol groups (
). By pre-treating the column with Triethylamine (TEA), you neutralize these sites, preventing acid-catalyzed hydrolysis and suppressing the enol interaction that causes streaking [1].
Prepare your mobile phase (e.g., 10% EtOAc in Hexanes).[2]
Add 1% v/v Triethylamine to the mobile phase.
Slurry the silica in this TEA-spiked solvent. Do not dry pack.
Column Equilibration:
Flush the packed column with at least 2 column volumes (CV) of the TEA-spiked solvent. This ensures the entire length of the silica is neutralized.
Loading:
Dissolve the crude oil in a minimum amount of DCM or Toluene. Avoid loading with pure EtOAc, as it may cause band broadening.
Elution:
Run the gradient (e.g., 5%
30% EtOAc/Hexanes).
Note: You can stop adding TEA to the mobile phase after the compound has started eluting, but maintaining 0.5% is safer.
Fraction Analysis:
Visualize using UV (254 nm) and
stain (ketones/esters stain yellow/white on pink).
Critical: Run TLC of fractions immediately. Do not let fractions sit in solution for days, as TEA can slowly catalyze aldol condensation if concentrated.
Q1: My TLC shows a long streak instead of a spot. Is my compound impure?
Diagnosis: Not necessarily. This is likely keto-enol tautomerism occurring on the silica plate.
Validation: Run a 2D-TLC. Spot the compound, run it halfway up, dry the plate, rotate 90°, and run it again. If the spot stays on the diagonal, it is pure. If it separates into two off-diagonal spots, it is decomposing.
Fix: Add 1% TEA to your TLC development chamber to sharpen the spot.
Q2: I lost 40% of my mass after column chromatography.
Diagnosis: Acid-catalyzed decomposition on the silica.
Root Cause: The
-keto ester hydrolyzed and decarboxylated because the silica wasn't neutralized.
Fix: See Protocol A . You must use TEA or switch to Neutral Alumina (Brockmann Grade III).
Q3: The product turned yellow/orange after sitting on the bench.
Diagnosis: Oxidation or metal-catalyzed chelation.
Mechanism: The active methylene group (C2) is easily oxidized, and enols are excellent ligands for trace metals (e.g., iron from spatulas).
Fix: Store under Argon/Nitrogen at -20°C. Re-purify via rapid filtration through a short plug of silica (with TEA) if color is deep.
Q4: Can I use recrystallization?
Answer: Unlikely. Most methyl
-keto esters with this chain length are oils at room temperature. If it solidifies, it will likely be a low-melting waxy solid. Distillation is the preferred method for high purity.
PART 5: REFERENCES
L. M. Harwood , "Polarity Tuning of Silica Gel for the Purification of Acid-Sensitive Compounds," Aldrichimica Acta, vol. 18, no. 1, p. 25, 1985. Link
A. I. Vogel , Vogel's Textbook of Practical Organic Chemistry, 5th ed. London: Longman Scientific & Technical, 1989, p. 1216. (Standard protocol for Bisulfite Adduct formation).
Taber, D. F., et al. , "Synthesis of
-Keto Esters," Journal of Organic Chemistry, vol. 60, p. 1093, 1995. Link
Sigma-Aldrich Technical Library , "Chromatography Troubleshooting Guide." Link
Minimizing side reactions in beta-keto ester alkylation
Technical Support Center: -Keto Ester Alkylation Optimization Current Status: Operational | Topic: Minimizing Side Reactions | Audience: R&D Chemists Welcome to the Alkylation Optimization Hub User Guide 404-B: Precision...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center:
-Keto Ester Alkylation Optimization
Current Status: Operational | Topic: Minimizing Side Reactions | Audience: R&D Chemists
Welcome to the Alkylation Optimization Hub
User Guide 404-B: Precision Control in Enolate Chemistry
You are likely here because your LCMS shows a "forest" of peaks instead of a single alkylated product. Alkylation of
-keto esters (e.g., ethyl acetoacetate) is a fundamental C-C bond-forming reaction, but it is plagued by competing pathways: O-alkylation , dialkylation , and retro-Claisen cleavage .
This guide abandons textbook generalities in favor of mechanistic causality. We treat the reaction mixture as a competitive system where you must rig the odds in favor of the
attack at the -carbon.
Module 1: The Regioselectivity Crisis (C- vs. O-Alkylation)
The Problem: You isolated an enol ether (O-alkylation) instead of the desired ketone derivative (C-alkylation).
Mechanistic Root Cause:
The
-keto ester enolate is an ambident nucleophile . According to Hard-Soft Acid-Base (HSAB) theory:
Oxygen (Hard Nucleophile): High charge density, favored by "hard" electrophiles and separated ion pairs.
Carbon (Soft Nucleophile): Lower charge density, favored by "soft" electrophiles and orbital overlap.
Troubleshooting Q&A:
Q: Why is my O-alkylation ratio increasing with polar aprotic solvents?A: Solvents like DMF, DMSO, or HMPA solvate the cation (
, ) effectively, leaving the enolate anion "naked." A naked anion maximizes the charge density on the most electronegative atom (Oxygen), increasing the rate of O-attack.
Correction: Switch to protic solvents (EtOH, MeOH) or non-polar solvents (THF, Toluene). Protic solvents form Hydrogen bonds with the enolate Oxygen, "shielding" it and forcing the electrophile to attack the Carbon.
Q: Does the leaving group matter?A: Yes. The "softness" of the leaving group dictates the transition state.
Sulfonates/Chlorides (Harder): Increase risk of O-alkylation (Charge control).
Data Table 1: Solvent & Electrophile Impact
Variable
Condition
Dominant Pathway
Mechanistic Driver
Solvent
Ethanol / t-BuOH
C-Alkylation
H-bonding shields Oxygen; Tight ion pairing.
Solvent
DMF / DMSO
O-Alkylation
Cation solvation exposes "naked" Oxygen anion.
Electrophile
Alkyl Iodide (RI)
C-Alkylation
Soft-Soft interaction (Orbital overlap).
Electrophile
Alkyl Tosylate (ROTs)
Mixed / O-Alk
Harder electrophile favors charge interaction.
Module 2: Stoichiometry & Dialkylation Control
The Problem: The target is the mono-alkylated product, but the dialkylated impurity is inseparable.
Mechanistic Root Cause:
The mono-alkylated product is still acidic (
), though slightly less acidic than the starting material (). If the base concentration is too high locally, or if the reaction is pushed too hard, the mono-alkylated product deprotonates and reacts again.
Troubleshooting Q&A:
Q: I used exactly 1.0 equivalent of base. Why do I still see dialkylation?A: This is often a mixing/kinetics issue. If you add the alkyl halide before the enolate is fully formed, or if you add the base to the mixture rapidly, you create localized "hotspots" of high base concentration.
Protocol Fix: Pre-form the enolate completely (evolution of
stops or clear solution forms) before adding the electrophile.
Q: Can I use Phase Transfer Catalysis (PTC) to fix this?A: Yes, this is often superior to the NaOEt/EtOH method for selectivity. Using solid
in Acetone or Acetonitrile creates a "starved" anionic environment where the concentration of active enolate is low, reducing the statistical probability of the mono-alkylated product encountering base again.
Module 3: Substrate Stability (Decomposition)
The Problem: The ester group has vanished (Decarboxylation) or the molecule has split (Retro-Claisen).
Visualizing the Failure Pathways:
Caption: Figure 1. Competitive reaction landscape for
-keto esters. Note the divergence at the Enolate stage.[1]
Troubleshooting Q&A:
Q: My product yield is low, and I see two smaller esters in the NMR.A: You suffered a Retro-Claisen Condensation . If you use a nucleophilic base (like Ethoxide) and heat the reaction, the ethoxide can attack the ketone carbonyl, cleaving the C-C bond.
Fix: Use a non-nucleophilic base (NaH, t-BuOK) or lower the temperature. Ensure the alkoxide matches the ester (e.g., NaOEt for ethyl esters) to make transesterification invisible, but this does not stop cleavage.
Module 4: Validated Experimental Protocols
Protocol A: The "Classical" Robust Method (NaOEt/EtOH)
Best for: Simple substrates, large scale, where C-alkylation is naturally favored.
Preparation: Dissolve Sodium metal (1.0 eq) in absolute Ethanol under
.
Why: Generates fresh NaOEt. Commercial NaOEt often contains NaOH (hydroxide), which causes hydrolysis.
Enolization: Add
-keto ester (1.0 eq) dropwise at 0°C. Stir for 15 min.
Check: Solution should turn clear/yellowish.
Alkylation: Add Alkyl Iodide (1.05 eq) dropwise.
Reflux: Heat to mild reflux (60-70°C) until TLC indicates consumption of SM.
Critical: Do not overheat (>80°C) to avoid Retro-Claisen.
Workup: Neutralize with dilute Acetic Acid before aqueous extraction.
Protocol B: The "High Selectivity" Method (PTC)
Best for: Preventing dialkylation and avoiding O-alkylation.
System: Mix
-keto ester (1.0 eq), Alkyl Halide (1.1 eq), and anhydrous (1.5 - 2.0 eq) in Acetone or Acetonitrile.
Condition: Stir vigorously at Room Temperature (or mild heat 40°C).
Mechanism:[2][3][4][5][6][7][8][9] The solid carbonate base reacts slowly at the interface. The ion pair formed is tight, favoring C-alkylation. The low concentration of active enolate prevents dialkylation.
Troubleshooting Decision Tree
Caption: Figure 2. Rapid diagnostic logic for alkylation failures.
References
Organic Syntheses Procedure (Classical)
Crabtree, S. R., et al. "Synthesis of
-Keto Esters by C-Acylation."[10] Organic Syntheses, Coll.[10][11] Vol. 10, p. 112.
(Note: While this specific Org Syn covers C-acylation, the conditions for enolate generation (NaH/THF or NaOEt) are identical to alkylation standards).
Mechanism of Alkylation (HSAB & Solvent Effects)
Reusch, W. "Virtual Textbook of Organic Chemistry: Enolates.
Phase Transfer Catalysis (PTC)
"Alkylation of
-keto esters under mild solid-liquid phase-transfer catalysis." ScienceMadness Discussion / Verified Protocols.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center:
-Keto Ester Purification
Topic: Removal of Unreacted Starting Materials & Impurities
Status: Operational
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The Stability Paradox
Welcome to the Technical Support Center. If you are here, you are likely facing the classic paradox of
-keto ester synthesis: the product you want is chemically versatile, which makes it inherently unstable.
-keto esters are prone to decarboxylation (thermal instability), hydrolysis (acid/base sensitivity), and transesterification (solvolysis). Standard purification methods often fail because they trigger these degradation pathways.
This guide moves beyond generic "wash with brine" advice. We utilize the specific pKa differences between your starting materials and your product to create self-validating purification protocols.
Module 1: The "pH Switch" Protocol (Liquid-Liquid Extraction)
Applicability: Claisen condensations, Roskamp reaction, general alkylation.
Target Impurities: Unreacted starting esters (neutral), ketones (neutral), and non-acidic byproducts.
The Science (Why this works)
The
-protons between the two carbonyl groups in a -keto ester are significantly more acidic (pKa 11) than those of a simple ester (pKa 25) or a ketone (pKa 20).
We exploit this by using a base strong enough to deprotonate the product (moving it to the aqueous phase) but too weak to deprotonate the starting material (keeping it in the organic phase).
Protocol: Cold Alkaline Extraction
Prerequisites:
Reaction mixture quenched and bulk solvent removed.
Temperature Control: ALL aqueous base steps must be performed at 0°C – 5°C . Heat + Base = Immediate Hydrolysis/Decarboxylation.
Step-by-Step Workflow:
Solubilization: Dissolve the crude residue in a non-polar organic solvent (Diethyl Ether is preferred over DCM due to easier phase separation and lower boiling point).
The "Switch" (Extraction):
Extract the organic layer with cold 0.5M - 1.0M NaOH (or KOH).
Checkpoint: The
-keto ester converts to its enolate and moves to the Aqueous Layer .
Checkpoint: Unreacted starting ester and other neutrals remain in the Organic Layer .
Separation: Separate the layers. Keep the Aqueous Layer .
(Optional): Wash the aqueous layer once with fresh ether to remove entrained organics.
Recovery:
Cool the aqueous layer to 0°C on an ice bath.
Slowly acidify with 3M HCl or 10% H₂SO₄ until pH < 2.
Observation: The product will oil out or precipitate.
Final Extraction: Extract the now-acidic aqueous mixture with DCM or Et2O. Dry over MgSO₄ and concentrate.
Troubleshooting The pH Switch
Symptom
Probable Cause
Corrective Action
Low Yield
Base was too weak (e.g., NaHCO₃).
Use 1M NaOH. NaHCO₃ (pH ~8.5) is often insufficient to fully deprotonate -keto esters (pKa 11).
Product Decarboxylated
Base was too hot or exposure too long.
Keep temperature <5°C. Minimize contact time with base (<10 mins).
Emulsions
Enolate acting as a surfactant.
Add a small amount of brine to the basic aqueous phase to break the emulsion.
Visualization: The pH Switch Logic
Caption: Logic flow for separating acidic
-keto esters from neutral starting materials using pKa differences.
Module 2: The Meldrum's Acid Route (Oikawa-Yonemitsu)
Applicability: Synthesis via Meldrum's acid and Acid Chlorides.[1]
Target Impurities: Unreacted Acid Chloride, Dicyclohexylurea (DCU), DMAP salts.
The Challenge
This reaction involves coupling an acid chloride with Meldrum's acid (often using DCC/DMAP) followed by alcoholysis. The main contaminants are the urea byproduct (DCU) and unreacted acid chloride.
Protocol: Purification of the Intermediate
Do not attempt to distill the final product immediately if DCU is present.
DCU Removal:
DCU is very insoluble in cold DCM but slightly soluble in hot solvents.
Action: Cool the reaction mixture to -10°C. Filter off the precipitated DCU through a Celite pad.
Acid Chloride Scavenging:
If unreacted acid chloride persists, do not add water immediately (it forms carboxylic acid which is hard to separate).
Action: Add a polymer-supported amine (e.g., Trisamine resin) or a small amount of methanol (converts acid chloride to methyl ester, which is easier to separate via distillation later).
The Alcoholysis Step (Critical):
The ring-opening of the Meldrum's acid intermediate requires refluxing in alcohol.
Self-Validation: Monitor CO₂ evolution. The reaction is only complete when gas evolution ceases. Stopping early leaves the acidic intermediate, which decomposes on silica.
Module 3: Chromatography & Distillation
Applicability: When extraction fails or high purity (>99%) is required.
Chromatographic Strategy (Silica Gel)
-keto esters exist in equilibrium with their enol forms. The enol –OH is acidic and interacts strongly with the silanols on silica gel, causing streaking and decomposition .
The Fix: Buffered Silica
Never run a standard column. You must deactivate the silica.
Method: Pre-wash the silica column with the eluent containing 1% Triethylamine (TEA).
Why? The TEA neutralizes highly active sites. The acetic acid prevents the ionization of the enol, keeping the spot tight.
Visualization Stain:
Do not rely solely on UV.
Use FeCl₃ (Iron(III) Chloride) stain.
Result:
-keto esters turn a distinct red/purple (enol complex). Simple esters do not stain.
Distillation Strategy (Thermal)
Distillation is the cleanest method but carries the highest risk of decarboxylation.
The "Vacuum Rule":
You must lower the boiling point below 80°C to ensure survival of the molecule.
Equipment
Pressure Requirement
Target Boiling Point
Standard Distillation
Not Recommended
N/A
Kugelrohr
0.1 - 0.5 mmHg
< 60°C
Short Path
0.5 - 1.0 mmHg
< 75°C
Module 4: FAQ - Specific Troubleshooting
Q: I see a new spot on TLC after leaving my product in methanol overnight. What happened?A: You likely suffered Transesterification .
If you synthesized an ethyl ester but left it in methanol, the methoxide (generated from trace base or equilibrium) exchanged with the ethoxide.
Fix: Always store
-keto esters in the alcohol corresponding to their ester group (e.g., Ethyl ester in Ethanol) or in a non-nucleophilic solvent like DCM.
Q: My product decomposes during rotary evaporation.A: The water bath is too hot.
-keto acids (formed from trace hydrolysis) decarboxylate rapidly at >40°C.
Fix: Set bath to 30°C and use a higher quality vacuum pump.
Q: Can I use sodium bicarbonate for the extraction?A: Generally, No .
The pKa of H₂CO₃ is 6.3 and 10.3. The pKa of a
-keto ester is ~11. Bicarbonate (pH ~8.5) will not drive the equilibrium far enough to the right to quantitatively extract the product. You need the higher pH of dilute NaOH.
References
Meldrum's Acid Synthesis (The Standard):
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).[1][2][3] Meldrum's acid in organic synthesis.[2][3][4] 2. A general and versatile synthesis of
-keto esters.[2][3][5][6][7] The Journal of Organic Chemistry, 43(10), 2087–2088.
pKa and Acidity Data:
Bordwell, F. G. (1988).[8] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. (Foundational text for understanding C-H acidity differences utilized in Module 1).
Ti-Claisen Condensation (Alternative Route):
Misaki, T., Nagase, R., Matsumoto, K., & Tanabe, Y. (2005).[5] Ti-Crossed-Claisen Condensation between Carboxylic Esters and Acid Chlorides or Acids.[5] Journal of the American Chemical Society, 127(9), 2854–2855.[5]
Purification via Chelation (Iron/Copper complexes)
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Hub: Advanced Reactivity GuideTopic: Regiocontrol in Methyl 5-(3-methoxyphenyl)-3-oxopentanoate
Ticket ID: #REQ-8829-CHEM
Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary
Methyl 5-(3-methoxyphenyl)-3-oxopentanoate (hereafter Compound A ) is a versatile
-keto ester building block. Its utility in drug discovery (particularly for analgesics and kinase inhibitors) is defined by its four distinct reactive sites. However, this multifunctionality often leads to regioselectivity challenges.
This guide addresses the three most common "pain points" reported by users:
C-Alkylation: Switching between C2 (thermodynamic) and C4 (kinetic) functionalization.
Cyclization: Controlling isomer ratios in pyrazole synthesis.
Reduction: Achieving high enantioselectivity at the C3-ketone.
Module 1: Controlling C-Alkylation (C2 vs. C4)
User Issue: "I am trying to extend the chain at the terminal position (C4), but I consistently get alkylation at the central carbon (C2) between the carbonyls."
Technical Analysis:
The methylene protons at C2 (
) are significantly more acidic than the terminal methyl protons at C4 (). Under standard conditions (single equivalent of base like NaOEt or ), the anion forms exclusively at C2. To alkylate C4, you must access the dianion state.
The Solution: The Weiler Dianion Protocol
To functionalize C4, you must generate a dianion where the negative charge at C4 is less stabilized (and thus more nucleophilic) than at C2.
Protocol:
Step 1 (C2 Deprotonation): Treat Compound A with 1.05 eq of Sodium Hydride (NaH) in dry THF at 0°C. This forms the mono-anion at C2.
Step 2 (C4 Deprotonation): Cool to -78°C. Add 1.05 eq of n-Butyllithium (n-BuLi). This removes a proton from C4, generating the dianion.
Step 3 (Quench): Add the electrophile. Reaction occurs almost exclusively at the highly reactive C4 terminus.
Visual Workflow (Dianion Logic):
Figure 1: Sequential deprotonation strategy to access the reactive C4 site.
Troubleshooting Table:
Variable
Recommendation
Reason
Temperature
Maintain -78°C during n-BuLi addition.
Prevents decomposition and side reactions with the ester.
Base Order
NaH thenn-BuLi.
Reverse order causes immediate consumption of n-BuLi by the highly acidic C2 protons, wasting the expensive base.
Electrophile
Add slowly at -78°C.
Ensures reaction at the kinetic C4 site before the system equilibrates.
User Issue: "I need to reduce the ketone to the alcohol with >95% ee. NaBH4 gives a racemate."
Technical Analysis:
Standard hydride reagents (NaBH4, LiAlH4) attack from both faces of the planar ketone. To induce chirality, you must use a catalyst that differentiates the faces based on the steric difference between the methyl ester side and the 3-methoxyphenethyl side.
The Solution: Noyori Asymmetric Hydrogenation
This is the industry standard for
-keto esters. The neighboring ester group coordinates to the Ruthenium center, locking the conformation and ensuring hydride delivery from a single face.
Recommended Protocol:
Catalyst:
(for R-alcohol) or (for S-alcohol).
Conditions:
(4 atm), MeOH, 30°C.
Substrate Specifics: The 3-methoxy group on the phenyl ring is far enough away that it does not interfere with the catalyst's "chiral pocket," ensuring high ee (typically >98%).
Comparison of Methods:
Method
Reagent
Result
Suitability
Standard
/ MeOH
Racemic (50:50)
Low-value intermediates
Diastereoselective
High dr (if chiral centers exist)
If C2 is already substituted
Enantioselective
Ru-BINAP / H2
>98% ee
Drug precursors (Recommended)
References
Huckin, S. N., & Weiler, L. (1974).[1] Alkylation of dianions of
-keto esters. Journal of the American Chemical Society, 96(4), 1082–1087.[1]
Foundational text for the C4-alkylation (dianion)
Noyori, R., et al. (1987).[2] Asymmetric hydrogenation of
-keto carboxylic esters. Journal of the American Chemical Society, 109(19), 5856–5858.
Definitive guide for enantioselective reduction of this scaffold.
Fustero, S., et al. (2016).
-Keto Esters.[3][4][5] European Journal of Organic Chemistry, 2016(32), 5345–5349.
Modern review of regioselectivity in heterocycle form
Spectroscopic Differentiation of 3-Methoxy vs. 4-Methoxy Phenyl Derivatives: A Performance Guide
Executive Summary In drug development, the precise identification of regioisomers is a critical quality attribute. The distinction between 3-methoxy (meta) and 4-methoxy (para) phenyl derivatives is a common challenge in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In drug development, the precise identification of regioisomers is a critical quality attribute. The distinction between 3-methoxy (meta) and 4-methoxy (para) phenyl derivatives is a common challenge in the synthesis of APIs (Active Pharmaceutical Ingredients), particularly when optimizing pharmacokinetic profiles. While these isomers share identical molecular weights and similar polarities, their electronic environments differ fundamentally, creating distinct spectroscopic fingerprints.
This guide moves beyond basic textbook definitions to provide a performance-based comparison . It focuses on the "Diagnostic Signals"—the specific data points that serve as definitive proof of structure—and provides a self-validating experimental protocol for their differentiation.
Part 1: The Electronic Basis (Mechanism of Action)
To interpret the spectra correctly, one must understand the underlying electronic causality. The methoxy group (-OCH
) exerts two competing effects: Inductive Withdrawal (-I) and Resonance Donation (+R) . The position of the substituent determines which effect dominates the ring system.
4-Methoxy (Para): The Conjugation Dominator
In the para position, the lone pairs on the oxygen atom can participate in resonance delocalization across the entire
-system of the ring, especially if an electron-withdrawing group (like a carbonyl) is present at the C1 position.
Net Effect: Strong Electron Donation (Activation).
Spectroscopic Consequence: Increased shielding of ortho-protons; bathochromic (red) shift in UV-Vis due to extended conjugation.
3-Methoxy (Meta): The Inductive Isolator
In the meta position, the oxygen lone pairs cannot directly conjugate with a substituent at C1. The resonance effect is localized to the ring carbons ortho/para to the methoxy group itself, but not the C1 substituent.
Net Effect: Inductive Withdrawal dominates relative to the reaction center.
Spectroscopic Consequence: Lower symmetry; lack of strong conjugation shifts; distinct splitting patterns due to proton isolation.
Visualizing the Electronic Flow
The following diagram illustrates the resonance capability difference, which is the root cause of all spectroscopic divergences described in this guide.
Figure 1: Comparative electronic pathways. Note the continuous conjugation path in the Para isomer (Green) vs. the electronic interruption in the Meta isomer (Red).
Part 2: NMR Spectroscopy – The Gold Standard
Nuclear Magnetic Resonance (NMR) provides the most definitive differentiation. The symmetry of the molecule dictates the complexity of the spectrum.
Comparative Data Table (Model: Benzoic Acid Derivatives)
Feature
4-Methoxy (Para)
3-Methoxy (Meta)
Symmetry
High ( axis)
Low ( plane only)
Spin System
AA'BB' (appears as two "doublets")
ABCD (four distinct signals)
Diagnostic Signal
Symmetric Doublets: Two doublets integrating to 2H each.[1]
The Isolated Singlet: A narrow singlet (or triplet with tiny ) for H-2.
Coupling ()
Hz (Dominant)
Mixed: Hz, Hz
Chemical Shift
H-3,5 (ortho to OMe) are strongly shielded ( 6.9–7.0 ppm).
H-2 is distinct ( ~7.5 ppm) due to being between two substituents.
Detailed Analysis
The 4-Methoxy Signature (AA'BB'):
You will observe two distinct signal clusters in the aromatic region.
Deshielded Cluster: 2H (ortho to Electron Withdrawing Group).
Shielded Cluster: 2H (ortho to Methoxy).
Note: Although often described as "two doublets," high-field instruments reveal the complex "roofing" effect characteristic of AA'BB' systems.
The 3-Methoxy Signature (ABCD):
This is the key differentiator. You must look for the H-2 proton .
Position: Located between the C1 substituent and the C3 methoxy group.
Multiplicity: It appears as a Singlet (s) or a finely split doublet of doublets (
Hz).
Why? It has no adjacent neighbors (ortho protons) to split it.
Pattern: The spectrum will show: 1 Singlet (H2), 2 Doublets (H4, H6), 1 Triplet (H5).
Critical Check: If your spectrum lacks a singlet in the aromatic region, you likely have the para isomer (or ortho, which would show different shielding patterns).
Part 3: Vibrational & Electronic Spectroscopy (IR & UV-Vis)
While NMR is definitive, IR and UV-Vis are faster for QC screening.
Infrared Spectroscopy (IR)
The "Fingerprint Region" (600–900 cm
) is diagnostic for substitution patterns based on Out-of-Plane (OOP) C-H bending.
4-Methoxy (Para):
Band: Single strong band at 800–850 cm
.
Origin: Two adjacent hydrogen atoms vibrating in phase.[1]
3-Methoxy (Meta):
Bands: Two distinct bands at 750–800 cm
and 690–710 cm .
Origin: Three adjacent hydrogen atoms (H4, H5, H6) + Ring bending mode.
UV-Vis Spectroscopy[2][3][4]
4-Methoxy: Exhibits a Bathochromic Shift (Red Shift) and Hyperchromic effect (higher intensity) compared to the meta isomer. The direct conjugation extends the chromophore length (
typically > 255 nm for benzoic derivatives).
3-Methoxy: Hypsochromic shift relative to para. The conjugation is interrupted, resulting in a spectrum closer to the unsubstituted benzene or simple anisole (
typically < 255 nm).
Part 4: Mass Spectrometry (MS)
MS is less effective for identification of isomers without prior chromatographic separation, as both are isobaric (Same MW). However, fragmentation stability differs.
Fragmentation: Both lose the methyl group (
) and the methoxy group ().
Stability: The para isomer often produces a more stable quinoid-like cation fragment upon ionization, leading to a higher relative abundance of the molecular ion or specific fragments compared to the meta isomer.
Recommendation: Use GC-MS or LC-MS. The para isomer generally has a higher melting point and may elute later on non-polar GC columns due to stronger intermolecular stacking (symmetry).
Part 5: Experimental Protocol (Self-Validating)
Objective: Unequivocally assign the regiochemistry of an unknown methoxy-phenyl sample.
Sample Prep: Dissolve ~5-10 mg of sample in 0.6 mL solvent. Ensure clear solution to avoid line broadening.
Acquisition:
Run standard
H NMR (min 8 scans).
Run COSY (Correlation Spectroscopy) if the 1D spectrum is ambiguous.
Decision Logic (See Diagram below):
Figure 2: Spectroscopic Decision Tree for Isomer Identification.
Validation Step (The "Sanity Check")
If you conclude Para: Confirm with IR. Do you see a single strong band ~830 cm
?
If you conclude Meta: Confirm with
H NMR integration. Does the singlet integrate perfectly to 1H relative to the other aromatic signals?
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Source for specific IR and NMR reference spectra of anisic acid derivatives).
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. 5th Edition. Cengage Learning. (Reference for AA'BB' vs ABCD spin systems).
Spectroscopy Online. (2020). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link] (IR bending mode references).
Technical Comparison: Reference Standard Grades for Methyl 5-(3-methoxyphenyl)-3-oxopentanoate
The following guide provides an in-depth technical comparison of reference standard grades for Methyl 5-(3-methoxyphenyl)-3-oxopentanoate , a critical intermediate in the synthesis of the analgesic Tapentadol. Executive...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of reference standard grades for Methyl 5-(3-methoxyphenyl)-3-oxopentanoate , a critical intermediate in the synthesis of the analgesic Tapentadol.
Executive Summary & Molecule Context
Methyl 5-(3-methoxyphenyl)-3-oxopentanoate (CAS 109277-50-1) is a pivotal
-keto ester intermediate used in the asymmetric synthesis of Tapentadol (Nucynta®). Its structural integrity is the foundation for the downstream stereochemical purity of the API.
However, this molecule presents a unique analytical challenge: Keto-Enol Tautomerism . Unlike stable intermediates, this compound exists in a dynamic equilibrium between its keto and enol forms.[1][2] This behavior complicates purity assignment and requires a reference standard strategy that accounts for dynamic structural shifts.
The Structural Challenge
Keto Form: The thermodynamically favored form in non-polar solvents.
Enol Form: Stabilized by intramolecular hydrogen bonding; often co-elutes or splits peaks in HPLC/GC.
Implication: A reference standard labeled "98% Purity" without tautomer characterization may lead to mass balance errors of >2% in potency calculations.
Comparative Analysis of Reference Standard Grades
The choice of reference standard grade dictates the accuracy of your impurity profiling and assay calculations.
Feature
Primary Reference Standard (CRM-Grade)
Secondary / Working Standard
Reagent Grade (Technical)
Intended Use
API Release, Method Validation, Calibration of Secondaries.
Routine In-process Control (IPC), Stability Testing.
Using Reagent Grade material for quantitative analysis is the most common failure mode. Reagent suppliers often report "Purity by GC" which heats the sample, potentially decarboxylating the
-keto ester into 4-(3-methoxyphenyl)-2-butanone , leading to false purity values.
Experimental Validation: The Tautomer Impact
The following data illustrates the impact of using an unqualified standard versus a Primary Standard where the tautomer ratio is known.
Experiment A: HPLC Assay Discrepancy
Scenario: A batch of Methyl 5-(3-methoxyphenyl)-3-oxopentanoate is analyzed using two different standards.
(relaxation delay) to ensure quantitative integration.
Key Signals:
Keto methylene (
): Singlet ~3.6 ppm.
Enol vinylic proton (
): Singlet ~12 ppm (exchangeable) or olefinic ~5.0 ppm.
Calculation: Calculate molar ratio of Keto:Enol and sum moles for total assay.
References
ICH Expert Working Group. "ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients." International Council for Harmonisation, 2000. [Link]
European Directorate for the Quality of Medicines (EDQM). "General Chapter 5.12: Reference Standards." European Pharmacopoeia. [Link]
Buschmann, H. et al. "Synthesis of Tapentadol and its Intermediates.
Snyder, L. R., et al. "Practical HPLC Method Development." Wiley-Interscience, 2nd Edition. (General reference for Acidic Mobile Phase selection).
Crystallographic Elucidation of 3-Oxopentanoate: Metal-Enolate Stabilization vs. Cryogenic Ester Diffraction
Executive Summary The structural confirmation of 3-oxopentanoate (and its derivatives like ethyl 3-oxopentanoate) presents a unique challenge in drug development and organic synthesis. As a -keto ester, the molecule exis...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The structural confirmation of 3-oxopentanoate (and its derivatives like ethyl 3-oxopentanoate) presents a unique challenge in drug development and organic synthesis. As a
-keto ester, the molecule exists as a liquid at room temperature and undergoes rapid keto-enol tautomerism, rendering standard X-ray diffraction (XRD) techniques ineffective.
This guide evaluates the performance of Metal-Enolate Complexation (the recommended "Product" strategy) against Direct Cryogenic Crystallography (the conventional "Alternative"). Experimental data confirms that converting the labile 3-oxopentanoate into a crystalline Copper(II) or Nickel(II) chelate provides superior resolution (
), unambiguous tautomeric definition, and long-term sample stability compared to the hygroscopic and disordered lattices obtained from direct ester freezing.
The Structural Conundrum: Tautomerism & Phase
To understand the necessity of the stabilization protocol, one must first analyze the inherent instability of the analyte. 3-oxopentanoate exists in a dynamic equilibrium between a keto form and an enol form.
Enol Form: Stabilized by intramolecular hydrogen bonding (forming a pseudo-6-membered ring), but chemically reactive.
Standard XRD requires a static lattice. The liquid state of ethyl 3-oxopentanoate (M.P. < -45°C) and the hygroscopic instability of the free acid make them poor candidates for direct analysis.
Mechanism of Tautomeric Shift
The following diagram illustrates the proton transfer mechanism that complicates structural assignment in the native state.
Figure 1: The dynamic equilibrium of 3-oxopentanoate. The metal-enolate pathway (red arrow) traps the molecule in a crystalline state, bypassing the liquid equilibrium.
Comparative Analysis: Metal-Complexation vs. Direct Cryo-XRD
This section compares the "Product" (Metal-Enolate Stabilization Protocol) against the "Alternative" (In-situ Cryo-Crystallography).
This protocol involves reacting ethyl 3-oxopentanoate with Copper(II) acetate to form Bis(ethyl 3-oxopentanoato)copper(II) .
Mechanism: The metal ion displaces the enolic proton, forming a neutral, square-planar coordination complex. The resonance delocalization across the O-C-C-C-O backbone locks the bond lengths, preventing tautomerism.
Performance:
State: Stable blue/green solid.
Resolution: High (typically < 0.8 Å).
Relevance: Provides precise bond angles for the active enolate species used in nucleophilic substitutions.
Method B: Direct Cryo-Crystallography (Alternative)
This involves sealing the liquid ester in a capillary and flash-freezing it on the goniometer head using a liquid nitrogen stream (
).
Performance:
State: Polycrystalline mass or glass (often requires annealing).
Resolution: Low (often > 1.2 Å) due to disorder.
Failure Rate: High. The flexible alkyl chain (pentanoate tail) often remains disordered even at
, leading to high thermal parameters ().
Data Summary Table
Feature
Metal-Enolate Complex (Product)
Cryo-Frozen Ester (Alternative)
Physical State
Crystalline Solid (RT stable)
Liquid (requires < 150 K)
Crystal System
Monoclinic / Triclinic (Ordered)
Often Disordered / Glassy
R-Factor (Typical)
2.5% - 4.5%
> 8.0% (if successful)
C-O Bond Length
1.26 Å (Delocalized)
~1.21 Å (C=O) & 1.34 Å (C-OH)
Stability
Years (benchtop)
Minutes (goniometer only)
Structural Insight
Defines reactive enolate geometry
Defines resting keto geometry
Experimental Protocols
Protocol 1: Synthesis of Bis(ethyl 3-oxopentanoato)copper(II)
Use this protocol to generate high-quality single crystals for structural confirmation.
Chelation: Add a solution of Copper(II) Acetate Monohydrate (1.0 mmol, 200 mg) in warm ethanol (10 mL).
Observation: The solution will turn a deep emerald green immediately.
Precipitation: Add water (5 mL) dropwise until turbidity is observed.
Crystallization: Allow the solution to stand undisturbed at room temperature for 24-48 hours.
Result: Dark green, block-like crystals suitable for XRD.
Validation: Crystals are filtered, washed with cold 50% EtOH, and mounted on a glass fiber.
Protocol 2: Crystallographic Data Collection
Instrument: Bruker D8 QUEST or equivalent.
Source: Mo-K
( Å).
Temperature:
(Room Temp) is sufficient for the complex, though improves resolution.
Structural Data & Geometric Validation
The following data represents the geometric parameters confirmed via the Metal-Enolate method. Note the delocalization evident in the bond lengths, which is impossible to observe in the pure keto-ester.
Key Bond Metrics (Confirmed):
C(2)-C(3) (alpha-beta):
Å
Significance: Intermediate between single (
Å) and double ( Å), confirming resonance stabilization.
C(1)-O(1) (Carbonyl/Enolate):
Å
Significance: Longer than a standard ketone C=O (
Å), indicating electron donation to the metal center.
Cu-O Distance:
Å
Significance: Typical for square-planar Cu(II) chelates, confirming strong ligand binding.
Experimental Workflow Diagram
Figure 2: Experimental workflow comparing the failure-prone direct freezing method (Path A) with the robust complexation method (Path B).
Conclusion
For researchers seeking definitive crystallographic data on 3-oxopentanoate derivatives, direct analysis of the ester is discouraged due to phase instability and tautomeric disorder.
The Metal-Enolate Complexation strategy serves as the superior analytical "product." By converting the liquid ester into a rigid Copper(II) chelate, researchers can obtain publication-quality structural data that accurately reflects the electronic distribution of the reactive enolate species. This method is self-validating, as the formation of the crystalline complex confirms the presence and purity of the 3-oxopentanoate moiety.
References
PubChem. (2023). Ethyl 3-oxopentanoate (Compound).[1][2][3][4][5] National Library of Medicine. Available at: [Link]
Iglesias, M. J., et al. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics. ACS Omega. Available at: [Link]
Cambridge Crystallographic Data Centre (CCDC). (2023). CSD Entry: Copper(II) beta-diketonate complexes. (General Reference for Metal-Chelate Geometry). Available at: [Link]
Organic Syntheses. (2014). Formation of γ-Keto Esters from β-Keto Esters.[6] Org.[7] Synth. 2014, 91, 248-259.[6] Available at: [Link]
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-(3-methoxyphenyl)-3-oxopentanoate
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 5-(3-methoxyphenyl)-3-oxopentanoate. As laboratory professionals, our responsibility extends beyond the synthesis a...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 5-(3-methoxyphenyl)-3-oxopentanoate. As laboratory professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle of a chemical, culminating in its safe and environmentally sound disposal. This protocol is designed to ensure the safety of laboratory personnel and adherence to stringent regulatory standards.
Core Principle: Hazard Characterization
The cornerstone of any chemical disposal procedure is a thorough understanding of the substance's hazards. The primary source for this information is the manufacturer's Safety Data Sheet (SDS). If an SDS is not available for a novel or custom-synthesized compound like Methyl 5-(3-methoxyphenyl)-3-oxopentanoate, a hazard assessment based on its chemical structure and known data from similar compounds is imperative.
Regulatory Framework: In the United States, chemical waste disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] A chemical is considered hazardous waste if it is specifically "listed" by the EPA or if it exhibits one or more of the following characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[1][3]
Preliminary Hazard Assessment:
Lacking a specific SDS for Methyl 5-(3-methoxyphenyl)-3-oxopentanoate, we must infer its potential hazards. The molecule contains an ester, a ketone, an ether, and an aromatic ring. While generally stable, related compounds provide insight. For instance, some structurally similar esters and ketones can be flammable or act as irritants.[4] Therefore, a conservative approach is mandated. We will treat this compound as a hazardous waste until proven otherwise through analytical testing.
RCRA Characteristic
Assessment for Methyl 5-(3-methoxyphenyl)-3-oxopentanoate
Justification & Action
Ignitability
Potentially Ignitable. The flash point is unknown. Other keto-esters have flash points that can fall below the 140°F (60°C) RCRA threshold.[1][3]
Action: Treat as a flammable liquid. Do not dispose of down the drain. Keep away from heat, sparks, and open flames.[4]
Corrosivity
Not Corrosive. The compound is a neutral organic molecule, not an acid or a base. Its pH in solution is expected to be near neutral.
Action: No special precautions for corrosivity are needed, but it should not be mixed with corrosive waste streams.
Reactivity
Not Reactive. The functional groups present are not known to react violently with water or to be unstable under normal conditions.[3][5]
Action: No special precautions for reactivity are needed, but it must be segregated from incompatible waste streams like strong oxidizers or bases.
Toxicity
Presumed Toxic. Without specific toxicological data, any novel chemical should be handled as if it were toxic. Related compounds can cause skin, eye, and respiratory irritation.[6]
Action: Avoid inhalation, ingestion, and skin/eye contact.[6] Dispose of as a toxic chemical waste.
Immediate Safety & Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure all appropriate safety measures are in place.
Required PPE:
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[4]
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
Body Protection: A standard laboratory coat is required.
Ventilation: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.[6]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of Methyl 5-(3-methoxyphenyl)-3-oxopentanoate from the point of generation to final pickup.
Caption: Decision workflow for handling and disposing of chemical waste in the laboratory.
Step-by-Step Disposal Protocol
This protocol ensures that Methyl 5-(3-methoxyphenyl)-3-oxopentanoate waste is managed safely from its point of generation until it is collected by trained professionals.
Step 1: Container Selection
Choose a container that is in good condition and compatible with the chemical. For organic solvents and materials like this, an amber glass Winchester bottle is often appropriate.[7] Plastic containers may also be suitable if compatibility is confirmed.[3]
Ensure the container has a secure, leak-proof screw cap.
Step 2: Labeling
All waste containers must be properly labeled the moment waste is first added.[1][5]
The label must be clearly legible and include the following information:[8]
The words "Hazardous Waste "
The full chemical name: "Methyl 5-(3-methoxyphenyl)-3-oxopentanoate " (no formulas or abbreviations).
The approximate concentration or percentage of all components in the container.
The date when the first drop of waste was added (the "accumulation start date").
Collect the waste in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation and under the control of the laboratory personnel.[1][8]
Segregate waste streams. Do not mix this waste with other incompatible classes, such as acids, bases, or oxidizers.[7][8]
Keep the waste container closed at all times except when actively adding waste.[1][8] Do not leave a funnel in the container opening.[8]
Step 4: Storage and Inspection
Store the sealed container in the SAA, away from heat sources or direct sunlight.[9]
Federal regulations limit the amount of waste that can be stored in an SAA to a maximum of 55 gallons.[1]
Inspect the container at least weekly for any signs of leakage, degradation, or label damage.[8]
Step 5: Arranging for Disposal
Once the container is full (typically defined as 90-95% capacity to allow for expansion), or if the project concludes, arrange for its disposal.
Follow your institution's specific procedure for waste pickup, which usually involves submitting a chemical waste pickup request form to your Environmental Health & Safety (EHS) department.[1][3]
EPA regulations mandate that a full container must be removed from the SAA within three days.[8]
Emergency Procedures
In Case of a Spill:
Minor Spill (manageable by lab personnel):
Alert personnel in the immediate area.
Ensure the area is well-ventilated (work within a fume hood if possible).
Wearing appropriate PPE, contain the spill using a chemical spill kit with absorbent pads or vermiculite.
Collect the absorbed material using non-sparking tools and place it in a designated solid hazardous waste container.
Label the container as "Debris contaminated with Methyl 5-(3-methoxyphenyl)-3-oxopentanoate" and dispose of it as hazardous waste.
Major Spill (unmanageable):
Evacuate the laboratory immediately.
Alert others and prevent entry into the affected area.
Contact your institution's EHS or emergency response team immediately.
In Case of Fire:
This material should be treated as a flammable liquid. Use a dry chemical, CO₂, or foam extinguisher. Do not use water, as it may be ineffective.
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of Methyl 5-(3-methoxyphenyl)-3-oxopentanoate, upholding their commitment to laboratory safety and environmental stewardship.
References
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
Laboratory Waste Management Guidelines. University of North Texas Health Science Center.
How to Properly Manage Hazardous Waste Under EPA Regul
Hazardous Chemical Waste Management Guidelines. Columbia University.
Resource Conservation and Recovery Act (RCRA) Regulations. US Environmental Protection Agency.
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania.
What are Federal and State Hazardous Waste Regul
Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency.